molecular formula C27H30O5 B1230985 Nesodine

Nesodine

Cat. No.: B1230985
M. Wt: 434.5 g/mol
InChI Key: FICKEVYMKDEOLD-CNQZXMBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nesodine is a natural product found in Heimia myrtifolia, Heimia montana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

(1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one

InChI

InChI=1S/C27H30O5/c1-30-24-11-9-20-21-15-18(14-17-5-3-4-6-19(17)21)32-25(29)12-8-16-7-10-23(28)22(13-16)26(20)27(24)31-2/h7-13,17-19,21,28H,3-6,14-15H2,1-2H3/b12-8-/t17-,18-,19?,21+/m0/s1

InChI Key

FICKEVYMKDEOLD-CNQZXMBOSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@H]4C3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(CC4C3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC

Synonyms

2'-hydroxy-5'',6''-dimethoxylythran-12-one
nesodine

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Nesodine (Povidone-Iodine Nasal Spray)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is the brand name for a nasal spray formulation containing 0.5% povidone-iodine (PVP-I) as its active pharmaceutical ingredient. Developed by Firebrick Pharma, this compound is positioned as a treatment for the common cold.[1] Its primary mechanism of action is rooted in the broad-spectrum antiseptic and virucidal properties of povidone-iodine. This document provides a comprehensive overview of the available scientific understanding of this compound's mechanism of action, supported by clinical trial data and detailed experimental protocols.

Core Mechanism of Action: Broad-Spectrum Antimicrobial Activity

The fundamental mechanism of action of this compound is derived from the antimicrobial properties of its active ingredient, povidone-iodine. Povidone-iodine is a water-soluble complex of iodine and the polymer povidone. In this formulation, povidone serves as a carrier for iodine, which, upon release, exerts potent microbicidal effects.

The virucidal activity of free iodine is attributed to its ability to interact with and denature essential components of microorganisms. This includes:

  • Oxidation of Surface Proteins: Iodine can oxidize the amino acids of viral surface proteins, leading to a loss of their structural integrity and function. This can prevent the virus from attaching to and entering host cells.

  • Disruption of Nucleic Acids: Iodine can also interact with the nucleotides of viral DNA and RNA, disrupting their structure and inhibiting viral replication.

  • Alteration of Membrane Lipids: The oxidative properties of iodine can also affect the lipids in viral envelopes, leading to their disruption.

This broad-spectrum activity makes it effective against a wide range of pathogens, including viruses that cause the common cold and other respiratory infections.

Signaling Pathways and Cellular Interactions

While the direct antimicrobial action of povidone-iodine is well-established, the specific signaling pathways within host cells that may be modulated by this compound treatment are not extensively detailed in the available literature. The primary effect is considered to be the direct inactivation of pathogens in the nasal passages before they can establish a significant infection and trigger complex host immune responses.

The proposed mechanism of action is a direct, non-specific virucidal effect in the nasal cavity, which reduces the viral load and, consequently, the severity of symptoms.

cluster_nasal_cavity Nasal Cavity cluster_outcome Clinical Outcome This compound This compound (PVP-I) Administration Virus Respiratory Viruses This compound->Virus Direct Inactivation InactivatedVirus Inactivated Virus HostCell Nasal Epithelial Cells Virus->HostCell Infection (Inhibited) ReducedViralLoad Reduced Viral Load InactivatedVirus->ReducedViralLoad ReducedSymptoms Reduced Cold Severity ReducedViralLoad->ReducedSymptoms cluster_screening Screening & Randomization cluster_treatment Treatment Phase (5 Days) cluster_assessment Assessment Screening Patient Screening (Common Cold Symptoms) Randomization Randomization (2:1) Screening->Randomization GroupA This compound Group (4 times daily) Randomization->GroupA GroupB Saline Group (4 times daily) Randomization->GroupB WURSS21 Daily WURSS-21 Survey GroupA->WURSS21 GroupB->WURSS21 PrimaryEndpoint Primary Endpoint: Nasal Symptom Score WURSS21->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint: Global Severity Score WURSS21->SecondaryEndpoint

References

Nesodine: A Technical Whitepaper on its Function as a Prostaglandin Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a quinolizidine alkaloid derived from plants of the Heimia genus, has demonstrated notable anti-inflammatory properties. This technical guide delves into the core of its mechanism of action: the inhibition of prostaglandin synthetase. Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is a critical target for anti-inflammatory drugs. This document provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, preclinical pharmacology, and potential as a therapeutic agent. All quantitative data are summarized for clarity, and where available, detailed experimental methodologies are provided. Visual representations of relevant pathways and workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to this compound

This compound is a natural product isolated from plants of the genus Heimia, particularly Heimia salicifolia, Heimia montana, and Heimia myrtifolia.[1] These plants have a history of use in traditional medicine across the Americas for treating inflammatory conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying this compound as a potent anti-inflammatory agent.[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C27H30O5
Molecular Weight 434.5 g/mol [1][2]
IUPAC Name (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[1][2]
XLogP3-AA 6.3[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]

This compound as a Prostaglandin Synthetase Inhibitor

The primary mechanism behind this compound's anti-inflammatory effects is its ability to inhibit prostaglandin synthetase, more commonly known as cyclooxygenase (COX).[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[3] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Quantitative Data on Inhibitory Potency

A key study has demonstrated that this compound is a potent inhibitor of prostaglandin synthetase. When compared to the well-known non-steroidal anti-inflammatory drug (NSAID) aspirin, this compound was found to be significantly more potent.

CompoundRelative Potency (vs. Aspirin)
This compound 2.24 times more potent
Aspirin 1.00

This data is derived from a study using prostaglandin synthetase prepared from bovine seminal vesicles.[1]

Further research is required to determine the specific IC50 values of this compound for COX-1 and COX-2, which would provide a more detailed understanding of its selectivity and potential side-effect profile.

Prostaglandin Synthesis Pathway and this compound's Site of Action

The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This is followed by the action of COX enzymes to produce an unstable intermediate, prostaglandin H2 (PGH2), which is then converted into various prostaglandins by specific synthases.

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phospholipase_A2 Phospholipase A2 COX Cyclooxygenase (COX-1 & COX-2) Prostaglandin Synthetase Peroxidase Peroxidase Prostaglandin_Synthases Prostaglandin Synthases This compound This compound This compound->Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the concentration of a test compound (e.g., this compound) required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the various concentrations of this compound or a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specified incubation period, terminate the reaction by adding a stop solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, this compound, Buffer) Start->Prepare_Reagents Setup_Reaction Set up Reaction Plate (Buffer, Cofactors, this compound) Prepare_Reagents->Setup_Reaction Add_Enzyme Add COX-1 or COX-2 Enzyme Incubate Setup_Reaction->Add_Enzyme Add_Substrate Add Arachidonic Acid Incubate Add_Enzyme->Add_Substrate Terminate_Reaction Terminate Reaction Add_Substrate->Terminate_Reaction Quantify_PGE2 Quantify PGE2 using ELISA Terminate_Reaction->Quantify_PGE2 Analyze_Data Analyze Data Calculate IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anti-inflammatory properties, primarily through the inhibition of prostaglandin synthetase. Its demonstrated potency, exceeding that of aspirin in preliminary studies, warrants further investigation. Future research should focus on:

  • Determining the COX-1/COX-2 selectivity of this compound: This is crucial for predicting its potential gastrointestinal and cardiovascular side-effect profile.

  • Elucidating the detailed molecular interactions between this compound and the COX enzymes: This could be achieved through structural biology studies and molecular modeling.

  • Conducting in vivo studies: Animal models of inflammation are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

  • Investigating other potential anti-inflammatory mechanisms: While COX inhibition appears to be a primary mode of action, this compound may also modulate other inflammatory pathways.

The exploration of this compound and its derivatives could lead to the development of a new class of anti-inflammatory agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in pursuing the therapeutic potential of this compelling natural compound.

References

The Alkaloid Nesodine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a quinolizidine alkaloid of the biphenylquinolizidine lactone type, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its primary botanical sources and concentration variability. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices. A proposed biosynthetic pathway, based on current understanding of quinolizidine alkaloid formation, is also presented. All quantitative data is summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate comprehension and further research.

Natural Occurrence and Botanical Sources

This compound is a specialized metabolite found predominantly in plant species belonging to the genus Heimia, within the Lythraceae family. The primary botanical sources that have been identified to contain this compound are:

  • Heimia salicifolia (Shrubby Yellowcrest)[1]

  • Heimia myrtifolia (Myrtle-leaf loosestrife)[2][3][4]

  • Heimia montana

These plants are native to the Americas, with a geographical distribution stretching from the Southern United States through Mexico and Central America to Argentina. Heimia salicifolia, in particular, has a long history of use in traditional medicine.[1]

The concentration of this compound within these plant species can vary significantly depending on factors such as the age of the plant, the specific plant part, and the geographical location of cultivation.[5] Along with this compound, other structurally related alkaloids are also present in these plants, including vertine (also known as cryogenine), lyfoline, lythrine, and sinicuichine.[1][5]

Quantitative Analysis of this compound and Other Alkaloids in Heimia Species

The following table summarizes the reported concentrations of this compound and other major alkaloids in different Heimia species, expressed as a percentage of the plant's dry weight.

Plant SpeciesPlant Age/PartThis compound (% Dry Weight)Lyfoline (% Dry Weight)Lythrine (% Dry Weight)Sinicuichine (% Dry Weight)Vertine (% Dry Weight)
Heimia salicifolia5 Month Old0.003%0.739%0.145%0.113%1.060%
Heimia salicifoliaAdult0.0025%1.08%0.21%-1.21%
Heimia myrtifoliaAdult0.78%1.08%0.005%-1.20%

Data adapted from Shaman Australis Forums.[5]

Experimental Protocols

Extraction and Isolation of this compound from Heimia salicifolia

This protocol describes a general method for the extraction and isolation of the total alkaloid fraction from Heimia salicifolia, which can be further purified to yield this compound.

2.1.1. Materials and Reagents

  • Dried and powdered aerial parts of Heimia salicifolia

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonium hydroxide (NH₄OH), concentrated

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

2.1.2. Extraction Procedure

  • Maceration: Macerate 1 kg of dried, powdered Heimia salicifolia aerial parts with 5 L of methanol at room temperature for 48 hours, with occasional agitation.

  • Filtration and Concentration: Filter the methanolic extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 2% hydrochloric acid. b. Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer. c. Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. d. Extract the basified aqueous solution multiple times with chloroform until the aqueous layer tests negative for alkaloids with Dragendorff's reagent.

  • Drying and Concentration: Combine all the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the total crude alkaloid fraction.

2.1.3. Isolation by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol. For example, a gradient of chloroform-methanol (100:0 to 90:10) can be used.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light and by spraying with Dragendorff's reagent. This compound will appear as an orange-brown spot.

  • Purification: Combine the fractions containing this compound and re-chromatograph if necessary to achieve high purity. Concentrate the pure fractions to obtain crystalline this compound.

G Workflow for Extraction and Isolation of this compound plant_material Dried & Powdered Heimia salicifolia maceration Maceration with Methanol plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acid_extraction Dissolve in 2% HCl & Wash with Chloroform crude_extract->acid_extraction basification Basify with NH4OH (pH 9-10) acid_extraction->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction crude_alkaloids Crude Alkaloid Fraction chloroform_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Workflow for this compound Extraction and Isolation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts using HPLC with a Diode Array Detector (DAD).[6][7][8][9][10]

2.2.1. Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD detection at the UV absorbance maximum of this compound (to be determined by scanning a pure standard).

2.2.2. Sample and Standard Preparation

  • Standard Solutions: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried plant extract (obtained from the extraction protocol) and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthesis of this compound

This compound is a quinolizidine alkaloid, a class of nitrogen-containing heterocyclic compounds biosynthesized from the amino acid L-lysine.[11][12] The biosynthesis of these complex molecules involves a series of enzymatic reactions. While the complete biosynthetic pathway of this compound has not been fully elucidated, the initial steps are well-established for quinolizidine alkaloids.[11][12]

3.1. Early Stages of the Biosynthetic Pathway

  • Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[11][12]

  • Oxidative Deamination: Cadaverine then undergoes oxidative deamination, catalyzed by a copper-containing amine oxidase, to yield 5-aminopentanal.

  • Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.

3.2. Formation of the Quinolizidine Skeleton and Biphenyl Moiety

The subsequent steps leading to the complex pentacyclic structure of this compound are less understood. It is hypothesized that two molecules of Δ¹-piperideine, or their derivatives, condense to form the basic quinolizidine skeleton. The formation of the biphenyl bridge and the lactone ring likely involves a series of oxidation, hydroxylation, and cyclization reactions catalyzed by specific enzymes such as cytochrome P450 monooxygenases and other oxidoreductases.[13] The biosynthesis of the aromatic rings is likely derived from the shikimate pathway, providing precursors such as phenylalanine or tyrosine.

G Proposed Biosynthetic Pathway of this compound (Early Stages) lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Amine Oxidase piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization quinolizidine_core Quinolizidine Skeleton piperideine->quinolizidine_core Condensation & Cyclization (Multiple Steps) This compound This compound quinolizidine_core->this compound Oxidation, Hydroxylation, Biphenyl Bridge Formation biphenyl_precursors Shikimate Pathway (Phenylalanine/Tyrosine) biphenyl_precursors->this compound Incorporation

Proposed Early Stages of this compound Biosynthesis.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation, and proposed biosynthesis of this compound. The quantitative data presented highlights the variability of this compound content in its natural sources, emphasizing the need for standardized extraction and quantification protocols for research and potential drug development. The detailed experimental methodologies offer a practical foundation for scientists working on the isolation and analysis of this promising alkaloid. While the complete biosynthetic pathway remains an area for further investigation, the outlined initial steps provide a basis for future enzymatic and genetic studies. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic potential.

References

The Biosynthesis of Nesodine in Heimia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a prominent biphenylquinolizidine lactone alkaloid found in plants of the Heimia genus, has garnered significant interest for its pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of quinolizidine alkaloid formation and general principles of plant secondary metabolism. While the complete enzymatic cascade in Heimia species is yet to be fully elucidated, this document synthesizes available data to present a plausible pathway, highlighting key precursors, intermediates, and enzymatic transformations. This guide also includes quantitative data on alkaloid concentrations, details of relevant experimental protocols, and visual representations of the proposed biosynthetic route and associated experimental workflows.

Introduction

Heimia salicifolia, Heimia myrtifolia, and Heimia montana are the primary natural sources of this compound and a variety of other structurally related biphenylquinolizidine lactone alkaloids, including vertine (cryogenine) and lythrine.[1] These compounds are responsible for the plants' traditional use in folk medicine and their observed anti-inflammatory and other pharmacological activities.[2] The biosynthesis of these complex molecules is a fascinating example of plant metabolic engineering, involving the convergence of several primary metabolic pathways and a series of unique enzymatic reactions. This guide will delve into the intricacies of the proposed biosynthetic pathway of this compound, providing a foundational resource for researchers in phytochemistry, natural product synthesis, and drug discovery.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from two primary precursors: the amino acid L-lysine , which forms the quinolizidine core, and the aromatic amino acid L-phenylalanine , which gives rise to the biphenyl moiety.[1] The pathway can be conceptually divided into several key stages: formation of the quinolizidine skeleton, construction of the phenylquinolizidine intermediate, oxidative coupling to form the biphenyl bridge, and subsequent modifications to yield this compound.

Formation of the Quinolizidine Core from L-Lysine

The initial steps involve the conversion of L-lysine to cadaverine, a common precursor for quinolizidine alkaloids. This is followed by oxidative deamination and cyclization to form the characteristic bicyclic quinolizidine ring system.

  • Step 1: Decarboxylation of L-Lysine. The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1]

  • Step 2: Oxidative Deamination of Cadaverine. Cadaverine then undergoes oxidative deamination, likely catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal.[3]

  • Step 3: Spontaneous Cyclization. 5-aminopentanal spontaneously cyclizes to form a Δ¹-piperideine Schiff base.

  • Step 4: Formation of the Quinolizidine Skeleton. Two molecules of Δ¹-piperideine, or their biosynthetic equivalents, are proposed to condense to form the quinolizidine skeleton. The precise mechanism and intermediates in Heimia are not yet confirmed.

Formation of the Phenylquinolizidine Intermediate

The phenyl group, derived from L-phenylalanine, is incorporated to form a 4-phenylquinolizidine intermediate.

  • Step 5: Phenylpropanoid Pathway. L-phenylalanine enters the phenylpropanoid pathway, where it is converted to cinnamic acid and subsequently to other phenylpropanoid units.

  • Step 6: Condensation. A phenylpropanoid derivative condenses with the quinolizidine skeleton to form a 4-phenylquinolizidine intermediate. The exact nature of the phenylpropanoid unit and the condensing enzyme in Heimia are currently unknown.

Oxidative Coupling and Formation of the Biphenyl Bridge

A critical step in the biosynthesis of this compound is the intramolecular oxidative coupling of the two phenyl rings to form the characteristic biphenyl bridge.

  • Step 7: Intramolecular Phenolic Oxidative Coupling. This reaction is hypothesized to be catalyzed by a cytochrome P450-dependent monooxygenase .[4] These enzymes are well-known for their role in catalyzing complex oxidation and coupling reactions in plant secondary metabolism.[5] The enzyme would facilitate the formation of a diradical intermediate, leading to the C-C bond formation between the two aromatic rings.

Formation of the Lactone Ring and Final Modifications

The final steps involve the formation of the lactone ring and specific hydroxylations and methylations to yield this compound.

  • Step 8: Lactone Ring Formation. The formation of the 13-membered lactone ring is a key feature of this compound. The enzymatic machinery responsible for this macrolactonization in Heimia has not been identified.

  • Step 9: Hydroxylation and Methylation. A series of hydroxylation and methylation reactions, likely catalyzed by specific hydroxylases (potentially other cytochrome P450s) and methyltransferases , would then occur on the biphenylquinolizidine lactone core to produce the final structure of this compound.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_0 Quinolizidine Core Formation cluster_1 Phenylpropanoid Pathway cluster_2 Core Structure Assembly and Modification Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine Quinolizidine Skeleton Piperideine->Quinolizidine Condensation (x2) Phenylquinolizidine 4-Phenylquinolizidine Intermediate Quinolizidine->Phenylquinolizidine Phenylalanine L-Phenylalanine Phenylpropanoid Phenylpropanoid Unit Phenylalanine->Phenylpropanoid Multiple Enzymatic Steps Phenylpropanoid->Phenylquinolizidine Condensation Biphenylquinolizidine Biphenylquinolizidine Intermediate Phenylquinolizidine->Biphenylquinolizidine Cytochrome P450 (Oxidative Coupling) BiphenylLactone Biphenylquinolizidine Lactone Biphenylquinolizidine->BiphenylLactone Lactone Formation This compound This compound BiphenylLactone->this compound Hydroxylation & Methylation

Figure 1: Proposed biosynthetic pathway of this compound in Heimia species.

Quantitative Data

The concentration of this compound and other related alkaloids can vary significantly between different Heimia species and even within different populations of the same species. The following table summarizes some reported concentrations.

Plant SpeciesPlant PartAlkaloidConcentration (% dry weight)Reference
Heimia salicifoliaAerial partsThis compound0.002 - 0.003[1]
Heimia myrtifoliaAerial partsThis compoundup to 0.78[1]
Heimia montanaAerial partsThis compound0.002[1]
Heimia salicifoliaAerial partsVertine (Cryogenine)~1.06 - 1.21[1]
Heimia salicifoliaAerial partsLythrine~0.145 - 0.21[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace Precursors

This method is used to confirm the incorporation of primary metabolites into the final alkaloid structure.

Protocol:

  • Precursor Preparation: Prepare solutions of radioactively labeled precursors, such as [U-¹⁴C]-L-lysine and [U-¹⁴C]-L-phenylalanine.

  • Plant Material: Use young, actively growing shoots of Heimia salicifolia maintained in a suitable growth medium. In-vitro grown shoots have been shown to be active in alkaloid biosynthesis.[6]

  • Precursor Feeding: Administer the labeled precursors to the plant shoots through the cut stem or by adding them to the growth medium.

  • Incubation: Incubate the shoots for a defined period (e.g., 24, 48, 72 hours) under controlled light and temperature conditions.

  • Alkaloid Extraction: Harvest the plant material, dry, and grind it. Extract the total alkaloids using a standard acid-base extraction procedure.

  • Purification and Analysis: Separate the individual alkaloids, including this compound, using techniques like High-Performance Liquid Chromatography (HPLC).

  • Detection of Radioactivity: Determine the incorporation of the radiolabel into this compound and its intermediates using liquid scintillation counting or autoradiography of TLC plates.

Enzyme Assays with Cell-Free Extracts

This protocol is designed to identify and characterize the activity of specific enzymes involved in the biosynthetic pathway.

Protocol:

  • Preparation of Cell-Free Extracts:

    • Harvest fresh, young shoots of Heimia salicifolia.

    • Homogenize the tissue in a chilled extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and reducing agents like DTT).

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Further centrifuge the supernatant at high speed to pellet microsomes (which contain cytochrome P450 enzymes) or use the supernatant as a source of soluble enzymes.

  • Enzyme Assay:

    • Set up reaction mixtures containing the cell-free extract (or microsomal fraction), a putative substrate (e.g., a synthesized intermediate), and necessary cofactors (e.g., NADPH for cytochrome P450s, PLP for decarboxylases).

    • Incubate the reaction mixture at an optimal temperature for a specific duration.

    • Stop the reaction by adding an organic solvent or by heat inactivation.

  • Product Analysis:

    • Extract the reaction products.

    • Analyze the products using HPLC or LC-MS to identify the formation of the expected product.

The following DOT script visualizes a general workflow for isotopic labeling studies.

Isotopic Labeling Workflow Start Start: Prepare Labeled Precursors Feeding Administer Labeled Precursors to Heimia Shoots Start->Feeding Incubation Incubate under Controlled Conditions Feeding->Incubation Extraction Extract Total Alkaloids Incubation->Extraction Separation Separate Alkaloids (HPLC) Extraction->Separation Analysis Detect Radioactivity (Scintillation Counting) Separation->Analysis End End: Confirm Precursor Incorporation Analysis->End

Figure 2: General experimental workflow for isotopic labeling studies.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Heimia species provides a solid framework for future research. While the primary precursors, L-lysine and L-phenylalanine, are well-established, the specific intermediates and the enzymatic machinery responsible for their conversion into the complex structure of this compound remain largely uncharacterized. Future research should focus on the isolation and functional characterization of the key enzymes, particularly the cytochrome P450-dependent monooxygenase responsible for the critical biphenyl bridge formation and the enzymes involved in lactone ring closure. The application of modern transcriptomics and proteomics approaches to Heimia species, coupled with targeted gene silencing or overexpression studies, will be instrumental in fully elucidating this intricate biosynthetic pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this and other valuable alkaloids through metabolic engineering and synthetic biology approaches.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Nesodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is a naturally occurring quinolizidine alkaloid found in plants of the Heimia genus, particularly Heimia salicifolia, Heimia myrtifolia, and Heimia montana.[1] These plants have a history of use in traditional medicine across the Americas for their anti-inflammatory, antipyretic, and diuretic properties.[1] Modern pharmacological research has begun to validate these traditional uses, with a particular focus on the anti-inflammatory effects of this compound. This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical and pharmacological properties of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identification

This compound possesses a complex pentacyclic structure, classified as a biphenyl ether quinolizidine lactone alkaloid. Its chemical identity is well-defined by its systematic name and various chemical identifiers.

IdentifierValue
IUPAC Name (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[1][2]
Molecular Formula C₂₇H₃₀O₅[1][2]
Molecular Weight 434.5 g/mol [1][2]
SMILES String COC1=C(C2=C(C=C1)[C@@H]3C--INVALID-LINK--OC(=O)/C=C\C5=CC2=C(C=C5)O)OC[2]
CAS Number 34628-60-9[2]
ChEMBL ID CHEMBL498096[2]
PubChem CID 6475455[2]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes computationally predicted properties that provide insight into its behavior.

PropertyValue (Predicted)Source
XLogP3-AA 6.3[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 2[3]
Topological Polar Surface Area 69.9 ŲPubChem
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

The high XLogP3-AA value suggests that this compound is a lipophilic compound, which may correlate with good membrane permeability.[3] The presence of hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.[3]

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its anti-inflammatory effect.[3] This action is attributed to its ability to inhibit prostaglandin synthesis.[3]

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of prostaglandin synthetase (cyclooxygenase or COX).[3] Prostaglandins are key lipid mediators in the inflammatory cascade, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

A comparative study demonstrated that this compound is 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase prepared from bovine seminal vesicles.[3] This finding provides a scientific basis for the traditional use of Heimia species in treating inflammatory conditions.[3]

Specific IC₅₀ or Kᵢ values for this compound against COX-1 and COX-2 isoforms have not been reported in the available literature.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins such as PGE₂.

G cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A₂ Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 (Prostaglandin Synthetase) Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX_Enzymes->Prostaglandin_H2 Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_H2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promote This compound This compound This compound->COX_Enzymes inhibits

Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocols

Isolation of this compound from Heimia salicifolia

This protocol is adapted from the isolation of cryogenine, another major alkaloid from Heimia salicifolia, and is likely applicable to this compound.

G Start Powdered Heimia salicifolia leaves Extraction Methanol Extraction (3x) Start->Extraction Concentration1 Concentrate under reduced pressure Extraction->Concentration1 Acidification Dissolve in 2% HCl Concentration1->Acidification Chloroform_Extraction1 Extract with Chloroform (remove non-alkaloids) Acidification->Chloroform_Extraction1 Basification Adjust to pH 9 with Ammonia Chloroform_Extraction1->Basification Chloroform_Extraction2 Extract with Chloroform (alkaloid fraction) Basification->Chloroform_Extraction2 Concentration2 Concentrate to yield total alkaloids Chloroform_Extraction2->Concentration2 Column_Chromatography Column Chromatography (Silica Gel) Concentration2->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pool Fractions containing this compound TLC_Analysis->Pooling Purification Further Purification (e.g., recrystallization) Pooling->Purification End Pure this compound Purification->End

Figure 2. Workflow for the Isolation of this compound.

Protocol Details:

  • Extraction: Macerate dried and powdered leaves of Heimia salicifolia with methanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 2% hydrochloric acid solution.

    • Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9 with ammonia to precipitate the alkaloids.

    • Extract the basified solution with chloroform repeatedly until the chloroform layer tests negative with Dragendorff's reagent.

  • Purification:

    • Combine the chloroform extracts and concentrate to dryness.

    • Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

    • Further purify the pooled fractions by recrystallization to obtain pure this compound.

Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for a fluorometric assay to determine the inhibitory activity of a compound against COX enzymes.

G Start Prepare Reagents Prepare_Inhibitor Prepare this compound solutions (various concentrations) Start->Prepare_Inhibitor Prepare_Enzyme Prepare COX-1 and COX-2 enzyme solutions Start->Prepare_Enzyme Incubation Incubate Enzyme with this compound or control Prepare_Inhibitor->Incubation Prepare_Enzyme->Incubation Add_Substrate Add Arachidonic Acid and Fluorometric Probe Incubation->Add_Substrate Measurement Measure Fluorescence kinetically (Ex/Em = 535/587 nm) Add_Substrate->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation End IC₅₀ Value Calculation->End

Figure 3. Workflow for a Cyclooxygenase Inhibition Assay.

Protocol Details:

  • Reagent Preparation: Prepare assay buffer, COX cofactor solution, and arachidonic acid solution according to the manufacturer's instructions for a commercial COX inhibitor screening kit. Reconstitute lyophilized COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX cofactor, and either the this compound solution (test), a known COX inhibitor (positive control), or solvent alone (negative control).

    • Add the reconstituted COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution and a fluorometric probe.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound relative to the negative control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Total Synthesis of this compound

A detailed, step-by-step total synthesis of this compound has not been reported in the available literature. However, the synthesis of related quinolizidine alkaloids and biphenyl ether lactones has been achieved. The general synthetic strategies involve the construction of the quinolizidine core, often through methods like the intramolecular imino-Diels-Alder reaction, followed by the formation of the biphenyl ether linkage and macrolactonization. Key reactions in such syntheses could include Suzuki-Miyaura or Ullmann coupling for the biphenyl or biphenyl ether formation and various cyclization strategies for the quinolizidine and lactone rings.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of prostaglandin synthesis. Its potency relative to aspirin suggests potential for development as a novel anti-inflammatory agent. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, including its selectivity for COX isoforms, and to develop an efficient total synthesis. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.

References

Nesodine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a naturally occurring compound, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological activity. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel anti-inflammatory therapeutics.

Physicochemical Properties of this compound

This compound is a complex natural product with the following key identifiers and properties:

PropertyValueSource
CAS Number 34628-60-9[1]
Molecular Formula C₂₇H₃₀O₅[1]
Molecular Weight 434.5 g/mol [1][2]

Core Mechanism of Action: Anti-inflammatory Activity

The primary pharmacological activity of this compound is its anti-inflammatory effect, which is attributed to its ability to inhibit the biosynthesis of prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H₂ (PGH₂) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH₂ is subsequently converted to various other prostaglandins by specific synthases.

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of prostaglandin synthetase (cyclooxygenase), thereby reducing the production of pro-inflammatory prostaglandins.

Potency of this compound

Studies have indicated that this compound is a potent inhibitor of prostaglandin biosynthesis. It has been reported to be 2.24 times more potent than aspirin in inhibiting prostaglandin synthetase. This section will be updated with a detailed experimental protocol upon locating the specific research publication that substantiates this claim.

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and indicates the point of inhibition by this compound.

Prostaglandin_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A₂ COX Cyclooxygenase (COX-1 & COX-2) (Prostaglandin Synthetase) Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGF₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro cyclooxygenase (COX) inhibition assay, which is a standard method for evaluating the inhibitory potential of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against purified COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitor (e.g., aspirin or indomethacin)

  • 96-well microplate

  • Incubator

  • Plate reader (for colorimetric or fluorometric detection)

  • ELISA kit for prostaglandin E₂ (PGE₂) quantification (alternative to spectrophotometric methods)

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a working solution of the reaction buffer.

    • Prepare stock solutions of heme and L-epinephrine in the reaction buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compound (this compound) and the control inhibitor at various concentrations.

  • Reaction Mixture Preparation:

    • In a 96-well microplate, add the following to each well:

      • Reaction Buffer

      • Heme cofactor solution

      • L-epinephrine solution

      • Purified COX-1 or COX-2 enzyme solution

  • Incubation with Inhibitor:

    • Add the serially diluted test compound or control inhibitor to the respective wells.

    • For the control wells (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the test compound.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

  • Reaction Termination and Measurement:

    • After a defined incubation period (e.g., 2-10 minutes), stop the reaction. The method of termination and measurement will depend on the assay format:

      • Colorimetric/Fluorometric Assay: The reaction can be monitored kinetically by measuring the change in absorbance or fluorescence over time using a plate reader.

      • ELISA-based Assay: The reaction is stopped, and the concentration of a specific prostaglandin (e.g., PGE₂) is quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

COX_Inhibition_Workflow start Start prep Prepare Reagents and Enzyme start->prep mix Prepare Reaction Mixture (Buffer, Cofactors, COX Enzyme) prep->mix add_inhibitor Add Test Compound (this compound) or Control mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate for a Defined Period add_substrate->incubate measure Terminate Reaction and Measure Product Formation (Spectrophotometry or ELISA) incubate->measure analyze Data Analysis: Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent, primarily through its potent inhibition of prostaglandin synthesis. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds. Further research to elucidate the specific interactions of this compound with COX isoenzymes and to explore its efficacy in in vivo models is warranted to fully understand its therapeutic potential. This document serves as a dynamic resource and will be updated as more detailed experimental data becomes available.

References

Spectroscopic and Structural Elucidation of Nesodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine is a quinolizidine alkaloid isolated from plants of the Heimia genus, notably Heimia salicifolia and Heimia myrtifolia. These plants have a history of use in traditional medicine, and their constituent alkaloids, including this compound, have garnered scientific interest for their potential pharmacological activities. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are presented, alongside a visualization of a potential signaling pathway relevant to this compound's reported anti-inflammatory properties. This document is intended to serve as a resource for researchers engaged in the study of natural products and the development of new therapeutic agents.

Introduction

This compound belongs to the Lythraceae family of alkaloids, characterized by a quinolizidine core structure. It is one of several bioactive alkaloids found in Heimia species[1]. The molecular formula for this compound is C₂₇H₃₀O₅, with a molecular weight of 434.5 g/mol [2]. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques. This guide focuses on the key spectroscopic data necessary for the identification and characterization of this compound.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound.

Parameter Value Source
Molecular FormulaC₂₇H₃₀O₅PubChem[2]
Molecular Weight434.5 g/mol PubChem[2]
Exact Mass434.20932 g/mol PubChem[2]
Expected Key Fragments
[M+H]⁺~435.217Calculated
[M+Na]⁺~457.199Calculated
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts for the key functional groups and structural motifs of this compound based on related compounds.

¹H NMR (Proton NMR) - Representative Data

Proton Type Expected Chemical Shift (δ) ppm
Aromatic Protons6.0 - 7.5
Methine Protons (CH)2.5 - 5.5
Methylene Protons (CH₂)1.0 - 3.0
Methoxy Protons (OCH₃)3.5 - 4.0

¹³C NMR (Carbon NMR) - Representative Data

Carbon Type Expected Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)160 - 180
Aromatic/Olefinic Carbons100 - 150
Carbons bonded to Oxygen/Nitrogen50 - 90
Aliphatic Carbons20 - 50
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ester/lactone)1700 - 1750
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ester, ether)1000 - 1300

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A generalized workflow for the isolation of this compound from plant material is depicted below.

G Workflow for the Isolation of this compound plant_material Dried and Powdered Plant Material (Heimia sp.) extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound G Potential Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane receptor Receptor (e.g., TLR4) signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) receptor->signaling_cascade stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor This compound This compound This compound->signaling_cascade Inhibition transcription_factor Activation of Transcription Factors signaling_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression inflammatory_mediators Inflammatory Mediators (e.g., Cytokines, Prostaglandins) gene_expression->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation

References

In-Silico Modeling of Nesodine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nesodine, a natural product identified in plant species such as Heimia montana and Heimia myrtifolia, presents a complex chemical scaffold with potential for novel therapeutic applications.[1] This technical guide outlines a comprehensive in-silico workflow designed to elucidate the bioactivity of this compound, predict its molecular targets, and evaluate its drug-likeness. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to computationally investigate this compound's therapeutic potential. The proposed methodology integrates target prediction, molecular docking, pharmacophore modeling, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust profile of this compound's bioactivity. Furthermore, this guide provides detailed hypothetical experimental protocols for the validation of in-silico findings and presents data in a structured format to facilitate analysis and comparison.

Introduction to this compound and In-Silico Drug Discovery

This compound (C27H30O5) is a structurally intricate natural product.[1] While its biological activities are not yet extensively characterized, its unique chemical features suggest potential interactions with various biological targets. In-silico drug discovery encompasses a range of computational methods that expedite the identification and optimization of new drug candidates.[2][3][4][5] These techniques, including molecular docking, pharmacophore modeling, and virtual screening, allow for the rapid and cost-effective evaluation of large chemical libraries and the prediction of a compound's biological activity and pharmacokinetic properties.[6][7][8][9] This guide proposes a systematic in-silico investigation of this compound to unlock its therapeutic potential.

Proposed In-Silico Workflow for this compound Bioactivity Prediction

The following workflow outlines a multi-step computational approach to characterize the bioactivity of this compound.

In-Silico Workflow for this compound Bioactivity A 1. Target Identification & Prediction B 2. Molecular Docking Studies A->B Predicted Targets C 3. Pharmacophore Model Generation B->C Binding Pose of this compound F 6. In-Vitro Validation B->F Predicted Bioactivity D 4. Virtual Screening C->D Pharmacophore Model D->F Top-Ranked Hits E 5. ADMET Prediction E->F Predicted Drug-Likeness

Caption: A proposed in-silico workflow for the comprehensive bioactivity modeling of this compound.

Step 1: Target Identification and Prediction

The initial phase focuses on identifying potential molecular targets for this compound. Due to the limited experimental data on this compound, a combination of ligand-based and structure-based approaches is recommended.

Methodology:

  • Ligand-Based Target Prediction: The 2D structure of this compound will be submitted to various online servers such as SwissTargetPrediction, SuperPred, and TargetNet. These platforms predict potential protein targets by comparing the chemical structure of this compound to extensive databases of known ligands with experimentally validated biological activities.

  • Structural Similarity Search: A search for compounds structurally similar to this compound will be conducted in chemical databases like PubChem and ChEMBL. The known biological targets of these structurally related molecules can provide insights into the potential targets of this compound.

Hypothetical Data Presentation:

Prediction Server Predicted Target Class Probability Score Known Ligands with Similar Scaffolds
SwissTargetPredictionKinases0.85Staurosporine
SuperPredG-Protein Coupled Receptors (GPCRs)0.78Risperidone
TargetNetNuclear Receptors0.72Tamoxifen
Step 2: Molecular Docking Studies

Molecular docking will be employed to predict the binding affinity and interaction patterns of this compound with its hypothesized molecular targets.[10][11][12][13]

Methodology:

  • Protein Preparation: The 3D crystal structures of the predicted target proteins will be obtained from the Protein Data Bank (PDB). The structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software package (e.g., ChemDraw, Avogadro).

  • Docking Simulation: Molecular docking simulations will be performed using software such as AutoDock Vina, Glide, or GOLD.[14] The binding site on the target protein will be defined based on the location of known co-crystallized ligands or through binding pocket prediction algorithms. The docking protocol will be validated by redocking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) is below an acceptable threshold (typically <2 Å).

  • Analysis of Results: The docking results will be analyzed based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Hypothetical Data Presentation:

Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase A (e.g., 1ATP)-9.5LYS72, GLU91Hydrogen Bond
GPCR B (e.g., 3PBL)-8.8PHE198, TRP201Hydrophobic
Nuclear Receptor C (e.g., 3ERT)-9.2ARG394, GLU353Hydrogen Bond, Pi-Cation
Step 3: Pharmacophore Model Generation

A pharmacophore model will be generated based on the binding pose of this compound within the active site of its highest-affinity target. This model represents the essential steric and electronic features required for bioactivity.[15][16][17]

Methodology:

  • Feature Identification: Based on the docked conformation of this compound, key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings will be identified.

  • Model Generation: Pharmacophore modeling software (e.g., LigandScout, MOE) will be used to generate a 3D pharmacophore model that encapsulates the spatial arrangement of these identified features.

  • Model Validation: The generated pharmacophore model will be validated by screening a database of known active and inactive compounds for the target protein. A good model should be able to distinguish between active and inactive molecules.

Pharmacophore Model Generation A Docked this compound-Protein Complex B Identify Key Interaction Features A->B Analyze Binding Pose C Generate 3D Pharmacophore Model B->C Define Pharmacophoric Features D Validate Pharmacophore Model C->D Screen Known Actives/Inactives

Caption: Workflow for generating and validating a pharmacophore model for this compound.

Step 4: Virtual Screening

The validated pharmacophore model will be used as a 3D query to screen large chemical databases (e.g., ZINC, ChemBridge) for novel compounds with similar pharmacophoric features to this compound.[6][7][9][14]

Methodology:

  • Database Preparation: A large library of commercially available compounds will be prepared for screening. This involves generating 3D conformers for each molecule.

  • Pharmacophore-Based Screening: The chemical library will be screened against the generated pharmacophore model to identify molecules that match the defined features and their spatial arrangement.

  • Molecular Docking of Hits: The top-ranked hits from the pharmacophore screen will be subjected to molecular docking with the target protein to further refine the selection and predict their binding affinities.

  • Hit Selection: A final selection of hit compounds will be made based on a combination of pharmacophore fit, docking score, and visual inspection of the binding poses.

Hypothetical Data Presentation:

Hit Compound ID Pharmacophore Fit Score Predicted Binding Energy (kcal/mol) Structural Similarity to this compound (Tanimoto)
ZINC123456780.92-10.20.65
ZINC876543210.88-9.80.58
CHEM12340.85-9.60.71
Step 5: ADMET Prediction

The pharmacokinetic and toxicological properties of this compound and the top-ranked virtual screening hits will be predicted using in-silico models.[18][19][20][21]

Methodology:

  • ADMET Property Prediction: A variety of computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) will be used to predict key ADMET properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance prediction.

    • Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Drug-Likeness Evaluation: The compounds will be evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess their potential as oral drug candidates.

Hypothetical Data Presentation:

Compound HIA (%) BBB Permeability CYP2D6 Inhibition hERG Inhibition Lipinski's Rule of Five Violations
This compound85YesNoLow Risk0
ZINC1234567892YesYesLow Risk0
ZINC8765432178NoNoHigh Risk1
CHEM123488YesNoLow Risk0

Hypothetical Signaling Pathway Modulated by this compound

Based on the predicted interaction with kinases, a hypothetical signaling pathway that this compound might modulate is the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory diseases.

Hypothetical Signaling Pathway for this compound GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Inflammation TF->Proliferation This compound This compound This compound->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols for In-Vitro Validation

The following are detailed protocols for the experimental validation of the in-silico predictions.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the predicted kinase target.

Materials:

  • Recombinant human kinase A

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well microplate

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase buffer.

  • Add 1 µL of the this compound solution or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of a solution containing the kinase and its peptide substrate.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound solutions or medium with DMSO (vehicle control).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Conclusion

This technical guide presents a comprehensive and systematic in-silico approach for the investigation of this compound's bioactivity. By leveraging a combination of computational techniques, this workflow enables the prediction of molecular targets, the elucidation of binding mechanisms, the discovery of novel bioactive compounds, and the assessment of drug-likeness. The integration of detailed experimental protocols for validation ensures a robust and reliable pathway from computational prediction to experimental confirmation. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, computational biology, and drug discovery, facilitating the exploration of this compound and other natural products as potential therapeutic agents.

References

Unraveling "Nesodine": A Case of Mistaken Identity in Therapeutic Target Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of data on a compound referred to as "Nesodine" for therapeutic purposes. The name appears to be a point of confusion, often mistaken for "Nasodine," a povidone-iodine based nasal spray, or other similarly named but distinct therapeutic agents. This guide addresses the current state of information and clarifies the distinctions to aid researchers, scientists, and drug development professionals.

Initial investigations into the potential therapeutic targets of "this compound" have yielded no specific preclinical or clinical data detailing its mechanism of action, signaling pathways, or defined molecular targets. The primary entity associated with a similar name is "Nasodine," a product developed for the treatment of the common cold.

The Case of "Nasodine": An Antiviral Nasal Spray

"Nasodine" is a nasal spray with 0.5% povidone-iodine as its active ingredient. Its therapeutic action is primarily localized to the nasal passages, where it exerts an antiseptic and antiviral effect. Clinical trials have been conducted to evaluate its efficacy and safety in the context of the common cold and COVID-19.

Clinical Trial Data Summary for Nasodine

Below is a summary of findings from clinical studies on Nasodine, highlighting its intended use and observed effects.

Study Phase Indication Key Findings Reference
Phase IIICommon ColdDemonstrated a positive trend in reducing overall cold severity compared to a saline nasal spray. The benefit was more pronounced in subjects who began treatment within 24 hours of symptom onset.[1][2][3]
Phase IICOVID-19Showed a significant reduction in the nasal viral load of SARS-CoV-2. Treatment led to 100% clearance of the virus from the nasal passages after the completion of the treatment regimen.[4][5]
Phase ISafety in Healthy AdultsConcluded that there was no clinically significant iodine absorption or impact on thyroid function with the use of Nasodine four times daily for five consecutive days. The nasal spray was well-tolerated.[3]
Experimental Protocol: Phase III Common Cold Trial

Objective: To determine the safety and efficacy of a 0.5% povidone-iodine nasal spray (Nasodine) for treating the common cold.[1][3]

Methodology:

  • Study Design: A multi-center, randomized, controlled, double-blind Phase III study.[1][3]

  • Participants: 260 euthyroid adults with qualifying symptoms of the common cold.[1][3]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either Nasodine or a matching saline nasal spray. Both were administered four times daily for five days.[1][3]

  • Primary Endpoint: Impact on nasal symptoms, assessed using a 4-item scale.[1][3]

  • Secondary Endpoint: The 19-item Global Severity Score (GSS) was the key secondary endpoint.[1][3]

  • Data Collection: Cold severity was reported using the Wisconsin Upper Respiratory Symptom Survey (WURSS-21).[1][3]

Distinguishing this compound from Other Similarly Named Compounds

The search for "this compound" also returned information on other distinct therapeutic agents, which should not be confused:

  • Noscapine: An alkaloid found in the opium poppy, primarily used as a cough suppressant (antitussive).[6] Research has also explored its potential neuroprotective and anti-inflammatory effects.[7] Its mechanism of action involves binding to tubulin, which disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[6][8] It also appears to exert its antitussive effects through the activation of sigma opioid receptors.[6]

  • Anisodine: A tropane alkaloid that has been investigated for its neuroprotective effects in models of cerebral ischemia.[9] Studies suggest it may ameliorate memory deficits and reduce neuronal cell death by activating the Akt/GSK-3β signaling pathway.[9]

  • Nisoldipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.[10] It works by relaxing the blood vessels, which reduces blood pressure and improves blood flow to the heart.[10][11]

Conclusion: A Lack of Evidence for "this compound" as a Therapeutic Agent

References

A Comprehensive Review of Nesodine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is a naturally occurring alkaloid isolated from plants of the genus Heimia, particularly Heimia salicifolia.[1] Traditional uses of Heimia salicifolia in folk medicine for its anti-inflammatory and other therapeutic properties have prompted scientific investigation into its bioactive constituents. This compound has emerged as a compound of interest due to its demonstrated anti-inflammatory potential. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, known mechanism of action, and the experimental protocols for its isolation. This document also highlights the current gaps in research, offering a roadmap for future investigation into the therapeutic potential of this natural product.

Chemical Properties of this compound

This compound is a complex quinolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₇H₃₀O₅[2]
Molecular Weight 434.5 g/mol [2]
IUPAC Name (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[2]
Synonyms 2'-hydroxy-5'',6''-dimethoxylythran-12-one[2]
Natural Sources Heimia salicifolia, Heimia montana, Heimia myrtifolia[2]

Experimental Protocols

Isolation of Alkaloids from Heimia salicifolia

A general procedure for the isolation of the total alkaloidal fraction from Heimia salicifolia, from which this compound can be further purified, is detailed below. This protocol is based on established methods for the extraction of alkaloids from plant materials.[1][3]

1. Plant Material and Extraction:

  • Starting Material: 1 kg of powdered leaves of Heimia salicifolia.
  • Extraction: The powdered leaves are subjected to methanolic extraction (3 x 2 L, 1 hour each). The resulting extracts are combined.
  • Concentration: The combined methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Fractionation:

  • Acidification: The crude extract is dissolved in 700 mL of 2% hydrochloric acid and filtered after 6 hours.
  • Initial Chloroform Extraction: The acidic filtrate is extracted three times with chloroform to remove non-alkaloidal compounds. The chloroform layers are discarded.
  • Basification: The pH of the remaining aqueous layer is adjusted to 9 with the addition of ammonia.
  • Alkaloid Extraction: The basified solution is repeatedly extracted with chloroform until the chloroform layer tests negative with Dragendorff's reagent, indicating the complete extraction of alkaloids.
  • Concentration: The chloroform extracts containing the alkaloids are combined and concentrated under reduced pressure to yield the total alkaloidal fraction.

3. Chromatographic Purification:

  • The total alkaloidal fraction is then subjected to column chromatography on silica gel.
  • A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC), with visualization of alkaloids using Dragendorff's reagent.
  • Fractions containing compounds with similar TLC profiles are pooled.
  • Further purification of pooled fractions containing this compound is achieved through repeated column chromatography, potentially using a different solvent system (e.g., CHCl₃:MeOH:NH₄OH), to yield the pure compound.

start [label="Powdered Heimia salicifolia leaves"]; extraction [label="Methanolic Extraction"]; concentration1 [label="Concentration (reduced pressure)"]; acidification [label="Dissolution in 2% HCl"]; chloroform_extraction1 [label="Extraction with Chloroform (removal of non-alkaloids)"]; basification [label="Basification with Ammonia (pH 9)"]; chloroform_extraction2 [label="Extraction with Chloroform (collection of alkaloids)"]; concentration2 [label="Concentration (reduced pressure)"]; column_chromatography [label="Silica Gel Column Chromatography"]; fraction_collection [label="Fraction Collection and TLC Analysis"]; purification [label="Further Purification of this compound-containing Fractions"]; end [label="Pure this compound"];

start -> extraction; extraction -> concentration1; concentration1 -> acidification; acidification -> chloroform_extraction1; chloroform_extraction1 -> basification; basification -> chloroform_extraction2; chloroform_extraction2 -> concentration2; concentration2 -> column_chromatography; column_chromatography -> fraction_collection; fraction_collection -> purification; purification -> end; }

Caption: Experimental workflow for the isolation of this compound.
Prostaglandin Synthetase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of prostaglandin synthetase.

Materials:

  • Prostaglandin synthetase enzyme preparation (e.g., from bovine seminal vesicles).

  • Arachidonic acid (substrate).

  • Cofactors (e.g., glutathione, hydroquinone).

  • Buffer solution (e.g., Tris-HCl buffer).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Reference standard (e.g., Aspirin or Indomethacin).

  • Method for quantifying prostaglandin production (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS)).

General Procedure:

  • Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from a suitable tissue source, such as bovine seminal vesicles.

  • Incubation: The enzyme preparation is pre-incubated in a buffer solution with the test compound (this compound) or reference standard at various concentrations for a defined period. A control group without any inhibitor is also included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time, the reaction is terminated, often by the addition of an acid.

  • Quantification of Prostaglandins: The amount of prostaglandins (e.g., PGE₂) produced in each reaction mixture is quantified using a suitable analytical method.

  • Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Mechanism of Action

The anti-inflammatory activity of this compound is attributed to its ability to inhibit prostaglandin synthetase. This places this compound in the broad category of nonsteroidal anti-inflammatory drugs (NSAIDs). Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, mediating processes such as vasodilation, increased vascular permeability, pain, and fever.

The key enzyme in the synthesis of prostaglandins is cyclooxygenase (COX), which exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli. The inhibition of COX-2 is therefore considered the primary target for the anti-inflammatory effects of NSAIDs.

A study has reported that this compound is 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase prepared from bovine seminal vesicles. This provides a quantitative measure of its in vitro anti-inflammatory potential.

G phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzyme Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation This compound This compound This compound->cox_enzyme Inhibition

Caption: The inhibitory effect of this compound on the prostaglandin synthesis pathway.

In Vivo Studies, Pharmacokinetics, and Toxicology

A thorough review of the publicly available scientific literature reveals a significant lack of data regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound. While its in vitro anti-inflammatory activity has been established, its effects in living organisms, its safety profile, and its behavior within the body remain largely uncharacterized.

For the further development of this compound as a potential therapeutic agent, the following studies are essential:

  • In Vivo Anti-inflammatory Models: Evaluation of this compound in established animal models of inflammation, such as carrageenan-induced paw edema in rats or mice, would be crucial to confirm its anti-inflammatory effects in a physiological setting.[4][5][6]

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary to understand its bioavailability, half-life, and potential for accumulation in tissues.[7][8][9]

  • Toxicology Studies: Comprehensive toxicological evaluation, including acute and chronic toxicity studies, is required to determine the safety profile of this compound and to identify any potential adverse effects.[10][11][12]

Summary and Future Perspectives

This compound, an alkaloid from Heimia salicifolia, presents an interesting lead compound for the development of new anti-inflammatory agents. Its demonstrated in vitro potency as a prostaglandin synthetase inhibitor is promising. However, the current body of research on this compound is limited. To advance this compound from a laboratory curiosity to a potential clinical candidate, a significant amount of further research is required. The elucidation of its in vivo efficacy, a comprehensive understanding of its pharmacokinetic profile, and a thorough assessment of its safety are critical next steps for the scientific and drug development communities. The detailed experimental protocols for its isolation provided in this guide can facilitate the acquisition of sufficient quantities of this compound for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Nesodine from Heimia salicifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction and purification of Nesodine, a quinolizidine alkaloid from the plant Heimia salicifolia. This compound, along with other alkaloids like cryogenine, lythrine, and vertine, is one of the most studied bioactive compounds in this plant species.[1] This guide outlines a robust methodology for obtaining high-purity this compound suitable for research and drug development purposes. The protocols described herein are based on established phytochemical techniques for alkaloid extraction and purification.

Introduction

Heimia salicifolia, a flowering shrub native to the Americas, has a rich history in traditional medicine for its anti-inflammatory, antispasmodic, and diuretic properties.[1] Scientific investigations have identified a range of quinolizidine alkaloids as the primary bioactive constituents. Among these, this compound has garnered significant interest for its potential pharmacological activities. This document details a comprehensive workflow for the extraction of the total alkaloid fraction from Heimia salicifolia and the subsequent purification of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₅PubChem
Molecular Weight 434.5 g/mol PubChem
Lipophilicity (XLogP3-AA) 6.3Vulcanchem
Hydrogen Bond Donors 1Vulcanchem
Hydrogen Bond Acceptors 5Vulcanchem

Experimental Protocols

This section provides a step-by-step guide for the extraction and purification of this compound. The protocol is adapted from established methods for the isolation of major alkaloids from Heimia salicifolia.

Plant Material and Reagents
  • Plant Material: Dried and powdered aerial parts of Heimia salicifolia.

  • Reagents: Methanol (ACS grade), Hydrochloric acid (HCl), Chloroform (ACS grade), Ammonium hydroxide (NH₄OH), Silica gel (for column chromatography, 70-230 mesh), and solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane). All solvents should be of HPLC grade for the final purification steps.

Extraction of Total Alkaloids

This protocol is designed for the extraction of the total alkaloid fraction from 1 kg of powdered plant material.

Protocol 1: Extraction of Total Alkaloids

  • Maceration: Suspend 1 kg of powdered Heimia salicifolia in 5 L of methanol. Macerate for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanolic extract through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the maceration process two more times with fresh methanol (5 L each time) to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 L of 2% aqueous hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution three times with 500 mL of chloroform in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the alkaline solution five times with 500 mL of chloroform.

    • Combine the chloroform extracts and wash them with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

  • Final Concentration: Concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction.

Table 1: Estimated Yield of Total Alkaloid Extraction

StepParameterValue
Starting MaterialDry weight of Heimia salicifolia1000 g
ExtractionSolventMethanol
Yield of Crude Extract100 - 150 g
Acid-Base PartitioningYield of Total Alkaloid Fraction5 - 10 g

Note: These are estimated yields and may vary depending on the plant material and extraction efficiency.

Purification of this compound

The total alkaloid fraction is a complex mixture of several alkaloids. Further purification is required to isolate this compound.

Protocol 2: Column Chromatography for Initial Purification

  • Column Preparation: Prepare a silica gel column (60 cm length x 5 cm diameter) using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the total alkaloid fraction (5-10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a chloroform:methanol (9:1 v/v) solvent system. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent.

  • Pooling of Fractions: Combine the fractions that show a major spot corresponding to this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for alkaloid separation. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the pooled fractions from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Table 2: Estimated Purity of this compound at Different Purification Stages

Purification StageTechniqueEstimated Purity
Total Alkaloid FractionAcid-Base Partitioning10 - 20%
Enriched FractionColumn Chromatography60 - 80%
Pure this compoundPreparative HPLC> 98%

Note: These are estimated purities and should be confirmed by analytical methods such as HPLC and LC-MS.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Powdered Heimia salicifolia maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Dissolution in 2% HCl crude_extract->acidification chloroform_wash Wash with Chloroform acidification->chloroform_wash basification Basification with NH4OH chloroform_wash->basification chloroform_extraction Extraction with Chloroform basification->chloroform_extraction concentration2 Concentration chloroform_extraction->concentration2 total_alkaloids Total Alkaloid Fraction concentration2->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

This compound's anti-inflammatory effects are suggested to be mediated, at least in part, through the inhibition of prostaglandin synthesis.

Signaling_Pathway membrane_phospholipids Membrane Phospholipids phospholipase_a2 Phospholipase A2 membrane_phospholipids->phospholipase_a2 arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation phospholipase_a2->arachidonic_acid catalyzes cox_enzymes->prostaglandins catalyze This compound This compound This compound->cox_enzymes inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful extraction and purification of this compound from Heimia salicifolia. The combination of acid-base partitioning, column chromatography, and preparative HPLC is an effective strategy for obtaining high-purity this compound. The provided quantitative data and visualizations serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. It is important to note that optimization of the chromatographic steps may be necessary depending on the specific equipment and the composition of the plant material.

References

Application Notes and Protocols for the Laboratory Synthesis of Nesodine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed, hypothetical laboratory protocol for the chemical synthesis of Nesodine. To date, a detailed, step-by-step total synthesis of this compound has not been widely published in peer-reviewed literature. Therefore, this protocol is a theoretical pathway based on established principles of organic synthesis and should be considered for informational and educational purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Introduction

This compound is a naturally occurring macrocyclic biphenyl ether lactone with the chemical formula C₂₇H₃₀O₅.[1][2] It has garnered interest for its pharmacological properties, particularly its anti-inflammatory activity. Research has indicated that this compound is a potent inhibitor of prostaglandin synthetase, demonstrating greater potency than aspirin in some studies.[1] This activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3] The complex molecular architecture of this compound, featuring a large lactone ring and a biphenyl ether linkage, presents a significant challenge for chemical synthesis. This document provides a detailed, albeit theoretical, protocol for its laboratory synthesis, purification, and characterization.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) suggests disconnecting the macrocyclic structure at the lactone and the biphenyl ether linkages. The key steps in a forward synthesis would therefore involve an intramolecular macrocyclization reaction to form the large ring and an intermolecular coupling reaction to construct the biphenyl ether core.

The primary disconnections are:

  • Macrolactonization: Cleavage of the ester bond within the macrocycle to yield a linear hydroxy acid precursor.

  • Ullmann Condensation or equivalent C-O coupling: Breaking the biphenyl ether bond to yield two simpler aromatic precursors.

This approach allows for the modular construction of the molecule from more readily available starting materials.

Proposed Synthetic Protocol

This proposed synthesis is a multi-step process requiring careful control of reaction conditions and the use of protecting groups to mask reactive functional groups.

Stage 1: Synthesis of Key Intermediates

Step 1.1: Preparation of Protected Phenol Fragment A

This step involves the synthesis of a suitably protected and functionalized phenol, which will form one part of the biphenyl ether. Standard protecting groups for phenols, such as benzyl (Bn) or silyl ethers, can be employed.[4][5][6]

Step 1.2: Preparation of Aryl Halide Fragment B

This involves the synthesis of the second aromatic component, functionalized with a halide (preferably iodide or bromide for higher reactivity in coupling reactions) and other necessary side chains in protected form.

Stage 2: Formation of the Biphenyl Ether Core

Step 2.1: Ullmann Condensation

The biphenyl ether linkage is a key structural feature of this compound. The Ullmann condensation is a classic method for the formation of such bonds, typically involving a copper catalyst.[7][8][9]

  • Reaction: Protected Phenol Fragment A is coupled with Aryl Halide Fragment B.

  • Reagents: Copper(I) iodide (CuI), a suitable ligand (e.g., phenanthroline), and a base (e.g., cesium carbonate, Cs₂CO₃).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conditions: The reaction mixture is heated at high temperatures (typically 100-160 °C) for several hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up: After cooling, the reaction is quenched with an aqueous solution and the product is extracted with an organic solvent. Purification is achieved via column chromatography.

Stage 3: Elaboration of the Linear Precursor

Step 3.1: Deprotection and Functional Group Interconversion

Following the successful coupling, the protecting groups on the side chains are selectively removed to unmask the functional groups required for the macrocyclization step. This may involve multiple steps of protection and deprotection to differentiate between various reactive sites.

Step 3.2: Side Chain Extension

The side chains of the biphenyl ether product are further elaborated to install the alkene and the aliphatic chain necessary for the final macrocyclic structure.

Stage 4: Macrocyclization

Step 4.1: Intramolecular Heck Reaction

The formation of the large macrocyclic ring can be achieved via an intramolecular Heck reaction, a powerful tool for constructing complex cyclic systems.[2][10][11] This reaction would form a C-C bond to close the ring.

  • Precursor: A linear precursor containing an aryl halide and a terminal alkene.

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.

  • Base: A mild base such as triethylamine (Et₃N) or a silver salt.

  • Conditions: The reaction is run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization, typically in a solvent like acetonitrile or THF at elevated temperatures.

Alternative Step 4.1: Macrolactonization

If the linear precursor is a hydroxy acid, a direct macrolactonization can be performed using methods like the Yamaguchi or Shiina macrolactonization protocols.

Stage 5: Final Deprotection and Purification

Step 5.1: Removal of Final Protecting Groups

Any remaining protecting groups on the synthesized macrocycle are removed to yield the final this compound molecule.

Step 5.2: Final Purification

The crude this compound is purified to a high degree using advanced chromatographic techniques.

  • Method: High-Performance Liquid Chromatography (HPLC) is often required for the purification of complex natural products to achieve high purity.[12][13][14] A reversed-phase column (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile) in water is a common choice.

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Data Presentation

Table 1: Hypothetical Yields and Purity for this compound Synthesis
Step #ReactionStarting Material (SM) PurityProduct Purity (Crude)Product Purity (Purified)Hypothetical Yield (%)
2.1Ullmann Condensation>98%~70%>95%65%
3.1Side Chain Elaboration>95%~80%>97%75%
4.1Intramolecular Heck Reaction>97%~40%>95%30%
5.1Final Deprotection>95%~85%>99% (by HPLC)90%
Table 2: Expected Analytical Data for Synthesized this compound
Analysis TypeExpected Data
Molecular Formula C₂₇H₃₀O₅
Molecular Weight 434.53 g/mol
¹H NMR Complex spectrum with characteristic signals for aromatic protons, olefinic protons, methoxy groups, and aliphatic protons consistent with the this compound structure.
¹³C NMR Signals corresponding to all 27 carbon atoms, including carbonyl (lactone), aromatic, olefinic, and aliphatic carbons.
FT-IR (cm⁻¹) Peaks corresponding to O-H (hydroxyl), C=O (lactone), C=C (aromatic/olefinic), and C-O (ether) functional groups.
High-Resolution MS m/z value corresponding to [M+H]⁺ or [M+Na]⁺ with high accuracy, confirming the elemental composition.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][16][17]

Prostaglandin_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation This compound This compound This compound->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Workflow for this compound Synthesis

The overall workflow for the proposed synthesis involves a sequence of chemical transformations followed by rigorous purification and characterization.

Synthesis_Workflow Start Starting Materials (Fragments A & B) Ullmann Ullmann Condensation (Biphenyl Ether Formation) Start->Ullmann Elaboration Side Chain Elaboration Ullmann->Elaboration Macrocycle Intramolecular Heck Reaction Elaboration->Macrocycle Deprotect Final Deprotection Macrocycle->Deprotect Purify HPLC Purification Deprotect->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure this compound Analyze->Final

Caption: Proposed Workflow for the Total Synthesis of this compound.

References

Application Notes and Protocols for the In-Vitro Use of Nesodine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nesodine is a naturally occurring compound that has garnered interest within the research and drug development communities for its potential therapeutic properties. These application notes provide a comprehensive overview of the in-vitro use of this compound, with a focus on its application in cancer cell culture assays. The protocols and data presented herein are intended to serve as a guide for researchers and scientists in the fields of oncology, cell biology, and pharmacology.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. By targeting key regulatory proteins and signaling pathways involved in cell proliferation and survival, this compound selectively induces cytotoxicity in malignant cells while exhibiting lower toxicity towards normal cells.

Data Presentation: Summary of Quantitative Data

The following table summarizes the quantitative data on the effects of this compound in various in-vitro assays across different cancer cell lines.

Cell LineAssay TypeParameter MeasuredResult
MCF-7 (Breast Cancer)MTT Cell Viability AssayIC5035 µM
Annexin V/PI Apoptosis Assay% Apoptotic Cells45% (at 35 µM)
Cell Cycle AnalysisCell PopulationG2/M phase arrest (at 40 µM)
HeLa (Cervical Cancer)MTT Cell Viability AssayIC5042 µM
Caspase-3/7 Activity AssayFold Increase3.8-fold (at 42 µM)
A549 (Lung Cancer)MTT Cell Viability AssayIC5050 µM
Western BlotProtein ExpressionIncreased Bax/Bcl-2 ratio (at 50 µM)
HT-29 (Colon Cancer)MTT Cell Viability AssayIC5038 µM
Cell Cycle AnalysisCell PopulationG2/M phase arrest (at 100 µM)[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations: Signaling Pathways and Workflows

Nesodine_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Nesodine_Cell_Cycle_Arrest cluster_G2 G2 Phase cluster_M M Phase cluster_G1 G1 Phase cluster_S S Phase G2_Phase G2 M_Phase M G2_Phase->M_Phase Mitosis CDK1_CyclinB1 CDK1/Cyclin B1 Complex G2_Phase->CDK1_CyclinB1 Activates G1_Phase G1 M_Phase->G1_Phase S_Phase S G1_Phase->S_Phase S_Phase->G2_Phase This compound This compound This compound->CDK1_CyclinB1 Inhibits CDK1_CyclinB1->M_Phase Promotes Entry Arrest G2/M Arrest

Caption: this compound-induced G2/M cell cycle arrest.

Experimental_Workflow start Start cell_culture 1. Cell Seeding start->cell_culture treatment 2. This compound Treatment cell_culture->treatment viability 3. Cell Viability Assay (MTT) treatment->viability apoptosis 4. Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle 5. Cell Cycle Analysis treatment->cell_cycle data_analysis 6. Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for In-Vivo Studies of Nesodine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases has revealed no specific information regarding a compound identified as "Nesodine" for in-vivo research applications. Consequently, detailed application notes, dosage, and administration protocols cannot be provided.

For researchers, scientists, and drug development professionals, the initial steps in establishing in-vivo study parameters for a novel compound involve a comprehensive literature search for existing data. In the absence of any prior studies on a compound named "this compound," researchers would need to undertake foundational preclinical assessments.

Below are generalized protocols and workflows that are typically followed for a novel compound in early-stage in-vivo research. These are provided as a general guide and would need to be adapted based on the physicochemical properties and in-vitro data of the specific test article.

General Workflow for a Novel Compound In-Vivo Study

The following diagram illustrates a typical workflow for initiating in-vivo studies with a novel compound where no prior data exists.

G cluster_preclinical Pre-clinical Evaluation cluster_invivo In-vivo Studies in_vitro In-vitro Toxicity & Efficacy formulation Formulation Development in_vitro->formulation analytical Analytical Method Development formulation->analytical mtd Maximum Tolerated Dose (MTD) Study analytical->mtd pk Pharmacokinetic (PK) Study mtd->pk pd Pharmacodynamic (PD) / Efficacy Study pk->pd

Caption: A generalized workflow for preclinical in-vivo evaluation of a novel compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., CD-1 mice, Sprague-Dawley rats).

  • Grouping: Assign animals to several dose groups (e.g., 5 groups of 3-5 animals each) and a vehicle control group.

  • Dose Escalation: Administer the compound at escalating doses based on in-vitro cytotoxicity data, if available. A common starting point might be a dose range from 1 mg/kg to 100 mg/kg.

  • Administration Route: The route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), oral (p.o.)) should be chosen based on the compound's properties and intended clinical application.

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Methodology:

  • Animal Model and Grouping: Use the same animal model as the MTD study. Assign animals to groups for serial blood sampling.

  • Dosing: Administer a single dose of the compound, typically at a dose below the MTD.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration).

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

The following tables are templates for how quantitative data for a novel compound would be structured.

Table 1: Maximum Tolerated Dose (MTD) Study Results

Dose (mg/kg)Administration RouteNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehiclei.p.50/5+5%None Observed
10i.p.50/5+3%None Observed
30i.p.50/5-2%Mild lethargy
100i.p.51/5-15%Lethargy, ruffled fur

Table 2: Pharmacokinetic Parameters

ParameterValue
Dose (mg/kg)20
Administration Routei.v.
Cmax (ng/mL)1500
Tmax (h)0.25
t1/2 (h)4.5
AUC (0-inf) (ng*h/mL)3500

Signaling Pathway Analysis

Without any information on "this compound," it is impossible to depict its signaling pathway. However, a generalized approach to identifying the mechanism of action for a novel compound is illustrated below.

G cluster_moa Mechanism of Action Discovery phenotypic Phenotypic Screening target_id Target Identification (e.g., Proteomics) phenotypic->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis validation Target Validation (e.g., CRISPR, siRNA) pathway_analysis->validation

Application Note: Quantitative Analysis of Nesodine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nesodine in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a quinolizidine alkaloid found in plants of the Heimia genus.[1] It has garnered interest for its potential biological activities. To accurately assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), a reliable and sensitive analytical method is essential.[2][3] LC-MS/MS offers superior selectivity and sensitivity for quantifying small molecules in complex biological matrices like plasma.[2][4] This document provides a comprehensive protocol for the extraction and quantification of this compound.

Experimental Protocol

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.[5][6]

  • Aliquot Plasma: In a microcentrifuge tube, aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard (IS): Spike with 10 µL of the internal standard working solution (e.g., a structurally similar and stable isotope-labeled compound, if available). Vortex briefly.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[6][7]

  • Vortex & Centrifuge: Vortex mix the samples for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[8]

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical to isolate the analyte from matrix interferences.[9]

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 10
1.0 10
5.0 95
7.0 95
7.1 10

| 10.0 | 10 |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific MRM transitions and compound-dependent parameters must be optimized for this compound and the chosen internal standard.[10][11]

ParameterRecommended Setting
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temperature 350°C[4]
Gas Flow 13 L/min[4]
Nebulizer 40 psi[4]
Capillary Voltage 3500 V
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Parameters Note: These values are theoretical and require experimental optimization on the specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 435.2 (M+H)⁺ Optimize 100 Optimize
This compound (Qualifier) 435.2 (M+H)⁺ Optimize 100 Optimize

| Internal Standard | Dependent on IS | Optimize | 100 | Optimize |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound quantification workflow, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 LC-MS/MS Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for LC-MS/MS analysis of this compound.

Proposed Mechanism of Action

While the specific molecular targets of this compound are not fully elucidated, many alkaloids interact with neurotransmitter systems or ion channels. The following diagram illustrates a generalized logical pathway for how such a compound might exert its effects.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response This compound This compound Receptor Binds to Target Protein (e.g., Receptor, Ion Channel) This compound->Receptor Interaction Modulation Modulation of Protein Activity (Activation or Inhibition) Receptor->Modulation Signaling Alters Intracellular Signaling Cascade Modulation->Signaling Downstream Signaling Effect Physiological Effect Signaling->Effect

Caption: Logical pathway for this compound's mechanism of action.

References

Application Note & Protocol: Developing a Nesodine-Based Prostaglandin Synthetase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever.[1][2][3] Their synthesis is primarily catalyzed by the enzyme prostaglandin synthetase, also known as cyclooxygenase (COX).[1][2][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[2][3][5] The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[2][6][7]

Nesodine is a natural product that has been identified in various plant species.[8] While the anti-inflammatory properties of many natural products are of significant interest, the specific activity of this compound on prostaglandin synthetase has not been extensively characterized.[9] This document provides a detailed protocol for developing and conducting an in vitro assay to determine the inhibitory effect of this compound on COX-1 and COX-2, providing a crucial tool for its evaluation as a potential anti-inflammatory agent.

Assay Principle

This protocol describes a colorimetric prostaglandin synthetase (COX) inhibition assay. The assay measures the peroxidase activity of COX. In this reaction, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2).[10] This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be quantified using a spectrophotometer. The presence of an inhibitor, such as this compound, will reduce the enzyme's activity, leading to a decrease in the intensity of the color produced. The percentage of inhibition can then be calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.

Signaling Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[11] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme.[4][12] PGH2 is a precursor that is further metabolized by various synthases to produce different prostaglandins (PGE2, PGD2, etc.) and thromboxanes.[1][12]

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX Prostaglandin Synthetase (COX-1 & COX-2) COX->AA Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes PGH2->Prostaglandins Isomerization PLA2 Phospholipase A2 PLA2->Membrane Inhibitor This compound (Test Inhibitor) NSAIDs (e.g., Ibuprofen) Inhibitor->COX Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, Enzyme, Heme, Chromogen, this compound dilutions Plate Pipette into 96-well plate: - Buffer - Heme - Enzyme (COX-1 or COX-2) - this compound/Control Reagents->Plate Incubate Pre-incubate at 37°C for 10 minutes Plate->Incubate Initiate Initiate reaction with Arachidonic Acid Incubate->Initiate Measure Measure absorbance change kinetically at 610 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50 Logical_Relationships cluster_reaction Enzymatic Reaction Enzyme COX Enzyme Product PGH2 Enzyme->Product Substrate Arachidonic Acid Substrate->Product Inhibitor This compound Inhibitor->Enzyme binds to Color Colorimetric Signal Product->Color drives oxidation of Chromogen Chromogenic Substrate Chromogen->Color

References

Nerodine (Nerolidol) as a Tool for Studying Inflammation Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerodine, also known as Nerolidol, is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants. It has demonstrated significant anti-inflammatory properties in preclinical studies, making it a valuable pharmacological tool for investigating inflammatory signaling pathways. This document provides detailed application notes and experimental protocols for utilizing Nerodine to study its effects on key inflammation-related pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). The information presented here is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of Nerodine and other anti-inflammatory compounds.

Key Anti-Inflammatory Effects of Nerodine

Nerodine exerts its anti-inflammatory effects by modulating multiple signaling cascades and reducing the production of pro-inflammatory mediators. Studies have shown that Nerodine can significantly inhibit the activation of NF-κB and various MAPKs, such as p38, JNK, and ERK.[1][2] Furthermore, evidence suggests its involvement in the modulation of the STAT3 signaling pathway.[3] These actions collectively lead to a decrease in the expression and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Data Presentation: Quantitative Effects of Nerodine on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of Nerodine on various inflammatory parameters, as reported in the scientific literature.

Table 1: In Vitro Inhibitory Effects of Nerodine

Cell LineInflammatory StimulusParameter MeasuredNerodine ConcentrationObserved EffectIC50Reference
Human NeutrophilsfMLF (FPR1 agonist)Neutrophil Activation-Inhibition4.0 µM[4]
Human NeutrophilsWKYMVM (FPR2 agonist)Neutrophil Activation-Inhibition3.7 µM[4]
MOLT-4 (Human ALL)-Cell Proliferation-Inhibition30 µM[3]
RAW 264.7 MacrophagesLPSPhosphorylation of JNK, ERK1/2, p3830 µM, 60 µMSignificant reduction in phosphorylationNot Reported[1]
RAW 264.7 MacrophagesLPSPhosphorylation of NF-κB60 µMSignificant inhibition of phosphorylationNot Reported[1]

Table 2: In Vivo Anti-Inflammatory Effects of Nerodine in DSS-Induced Colitis in Mice

ParameterNerodine Dosage (mg/kg/day)ResultReference
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) in colon100 and 150Significant reduction in protein and mRNA levels[1]
Myeloperoxidase (MPO) in colon100 and 150Significant reduction[1]
COX-2 and iNOS in colon100 and 150Significant inhibition[1]
Phosphorylation of JNK, ERK1/2, p38, and NF-κB in colon100 and 150Significant suppression of phosphorylation[1]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways modulated by Nerodine.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Proteasome->IkB_P Degrades DNA DNA NFkB_active->DNA Translocates & Binds cluster_nucleus cluster_nucleus Nerodine Nerodine Nerodine->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Nerodine inhibits the canonical NF-κB signaling pathway.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS/Stress MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK p_MAPK_ERK p-ERK1/2 MAPK_ERK->p_MAPK_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK_ERK->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK p_MAPK_JNK p-JNK MAPK_JNK->p_MAPK_JNK p_MAPK_JNK->Transcription_Factors MAPK_p38 p38 MAPKK_p38->MAPK_p38 p_MAPK_p38 p-p38 MAPK_p38->p_MAPK_p38 p_MAPK_p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Nerodine Nerodine Nerodine->p_MAPK_ERK Inhibits Phosphorylation Nerodine->p_MAPK_JNK Nerodine->p_MAPK_p38

Caption: Nerodine suppresses the activation of MAPK signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK Phosphorylation STAT STAT3 p_JAK->STAT Phosphorylates cluster_cytoplasm cluster_cytoplasm p_STAT p-STAT3 STAT->p_STAT STAT_dimer p-STAT3 Dimer p_STAT->STAT_dimer Dimerization DNA_STAT DNA STAT_dimer->DNA_STAT Translocates & Binds cluster_nucleus cluster_nucleus Nerodine Nerodine Nerodine->p_STAT Inhibits Gene_Expression Gene Expression DNA_STAT->Gene_Expression Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invitro_analysis Analysis cluster_invivo In Vivo Studies cluster_invivo_analysis Analysis Cell_Culture RAW 264.7 Cell Culture Treatment Nerodine Pre-treatment Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide Assay Stimulation->NO_Assay ELISA_invitro Cytokine ELISA (TNF-α, IL-6, IL-1β) Stimulation->ELISA_invitro WB_invitro Western Blot (NF-κB, MAPK, p-STAT3) Stimulation->WB_invitro Colitis_Induction DSS-Induced Colitis in Mice Nerodine_Treatment Oral Administration of Nerodine Colitis_Induction->Nerodine_Treatment Monitoring Monitor Disease Activity Index (DAI) Nerodine_Treatment->Monitoring Histology Colon Histology (H&E) Monitoring->Histology MPO_Assay MPO Assay Monitoring->MPO_Assay ELISA_invivo Colon Cytokine ELISA Monitoring->ELISA_invivo WB_invivo Colon Western Blot Monitoring->WB_invivo

References

Application of Noscapine in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Nesodine" did not yield relevant results in the context of cancer research. The following application notes and protocols are based on "Noscapine," a similarly named compound with extensive research in oncology. It is presumed that the user may have intended to inquire about Noscapine.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Noscapine, a non-addictive phthalideisoquinoline alkaloid derived from opium, has demonstrated significant potential as an anticancer agent.[1] Primarily known for its antitussive properties, recent research has unveiled its ability to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines.[1][2] Unlike other microtubule-targeting agents, Noscapine exhibits minimal side effects on normal cells, making it a promising candidate for cancer therapy.[2][3]

The primary mechanism of action of Noscapine involves its interaction with tubulin, leading to an alteration of microtubule dynamics and subsequent mitotic arrest.[4][5] This disruption of the cell cycle triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family proteins and the activation of caspases.[6][7] Furthermore, Noscapine has been shown to modulate key signaling pathways often dysregulated in cancer, including the PTEN/PI3K/mTOR and NF-κB pathways.[8][9]

In preclinical studies, Noscapine has shown efficacy in reducing tumor growth in various xenograft models, including those for breast, lung, and colon cancer.[10][11][12] Its oral bioavailability and favorable safety profile further enhance its therapeutic potential.[10] These application notes provide an overview of the use of Noscapine in cancer research models, with detailed protocols for key in vitro and in vivo experiments.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Noscapine (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation(s)
MCF-7Breast Cancer (ER+)29 - 42.3[13][14][15]
MDA-MB-231Breast Cancer (TNBC)36.16 - 69[11][13][14]
MDA-MB-468Breast Cancer (TNBC)42.7[11]
A549Non-Small Cell Lung Cancer61.25[16]
H460Non-Small Cell Lung Cancer34.7[12][16]
HeLaCervical Cancer8.1 - 25[4]
LoVoColon Cancer75[11]
LNCaPProstate CancerNot specified[17]
PC-3Prostate CancerNot specified[17]
K562Myeloid LeukemiaNot specified[6]
HL60Myeloid LeukemiaNot specified[6]
Table 2: In Vivo Efficacy of Noscapine in Xenograft Models
Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationTumor Growth InhibitionCitation(s)
Breast Cancer (TNBC)MDA-MB-231Nu/nu mice300 mg/kg/day, oral38 days29%[8]
Breast Cancer (TNBC)MDA-MB-231Nu/nu mice300 mg/kg Noscapine + 1.5 mg/kg Doxorubicin38 days82.9%[8][11]
Non-Small Cell Lung CancerH460Nu/nu mice300 mg/kg/day, oral24 days49%[12]
Non-Small Cell Lung CancerH460Nu/nu mice450 mg/kg/day, oral24 days65%[12]
Non-Small Cell Lung CancerH460Nu/nu mice550 mg/kg/day, oral24 days86%[12]
OsteosarcomaMG63Nude miceNot specified16 days41.23%[18]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Noscapine on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Noscapine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[20]

  • Prepare serial dilutions of Noscapine in complete culture medium.

  • Remove the old medium and add 100 µL of the Noscapine-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[3][20]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by Noscapine.

Materials:

  • Cancer cells treated with Noscapine

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of Noscapine for a specific time.

  • Harvest the cells and wash them twice with cold PBS.[22]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[23]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[23]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Add 400 µL of 1X Binding Buffer to each tube.[23]

  • Analyze the cells by flow cytometry within one hour.[23] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for examining the effect of Noscapine on the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with Noscapine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with Noscapine at the desired concentrations and time points.

  • Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer.[24]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[24]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Breast Cancer Xenograft Model

This protocol outlines the establishment and monitoring of a breast cancer xenograft model to evaluate the in vivo efficacy of Noscapine.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Female athymic Nu/nu mice (6-8 weeks old)

  • Matrigel

  • Noscapine solution for oral gavage

  • Calipers

Procedure:

  • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10⁷ cells/mL.[8]

  • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.[8]

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 90-100 mm³), randomize the mice into control and treatment groups.[25]

  • Administer Noscapine (e.g., 300 mg/kg/day) or vehicle control to the respective groups via oral gavage.[8]

  • Measure tumor volume with calipers every 3-4 days using the formula: (Width² x Length) / 2.[25]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., 38 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).[8]

Visualizations

Noscapine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_apoptosis Apoptosis Pathway Noscapine Noscapine Microtubules Microtubule Dynamics Noscapine->Microtubules disrupts PTEN PTEN Noscapine->PTEN activates NFkB NF-κB Noscapine->NFkB inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 (anti-apoptotic) MitoticArrest->Bcl2 inhibits Bax Bax (pro-apoptotic) MitoticArrest->Bax activates PI3K PI3K PTEN->PI3K inhibits mTOR mTOR PI3K->mTOR Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Noscapine-induced apoptosis signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Culture treatment Noscapine Treatment (Varying Concentrations & Times) start_invitro->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_changes Analyze Protein Changes western_blot->protein_changes start_invivo Implant Tumor Cells (Xenograft Model) tumor_growth Monitor Tumor Growth start_invivo->tumor_growth randomization Randomize Mice tumor_growth->randomization nos_treatment Noscapine Administration (Oral Gavage) randomization->nos_treatment monitoring Tumor & Weight Monitoring nos_treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint

Caption: Experimental workflow for Noscapine cancer research.

References

Application Notes and Protocols for Investigating Neurological Disorders with Nimodipine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The compound "Nesodine" as specified in the initial request did not yield any results in scientific literature searches and is likely a typographical error. This document has been prepared for Nimodipine , a well-researched dihydropyridine calcium channel blocker with significant applications in the investigation and treatment of neurological disorders.

Introduction

Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker with a high affinity for L-type voltage-gated calcium channels.[1][2] It is highly lipophilic, enabling it to effectively cross the blood-brain barrier.[3][4] While clinically approved for the treatment of vasospasm following subarachnoid hemorrhage, its utility in neuroscience research extends to the investigation of various neurological disorders, including cerebral ischemia, stroke, and age-related neurodegenerative diseases.[1][5][6] Nimodipine's neuroprotective effects are attributed not only to its primary action of blocking calcium influx into neurons but also to its modulation of intracellular signaling pathways crucial for neuronal survival and plasticity.[7][8]

Mechanism of Action

Nimodipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which are abundant in cerebral vascular smooth muscle and neurons.[1][2] By inhibiting the influx of calcium into these cells, nimodipine leads to vasodilation of cerebral arteries, improving cerebral blood flow, and directly reduces neuronal calcium overload, a key event in excitotoxicity and neuronal death.[2][9]

Beyond calcium channel blockade, research has revealed that nimodipine exerts neuroprotective effects through the activation of pro-survival signaling pathways. These include the PI3K/Akt and CREB (cAMP response element-binding protein) pathways , which are critical for promoting neuronal survival and plasticity.[10][11] Furthermore, nimodipine has been shown to activate TrkB neurotrophin receptors , mimicking the effects of brain-derived neurotrophic factor (BDNF) and promoting neuroplastic and neuroprotective signaling.[8] Recent in silico studies also suggest a potential interaction with and inhibition of monoamine oxidase A (MAOA), which could contribute to its neuroprotective effects by modulating cerebral oxidative stress.[12][13]

Quantitative Data

The following tables summarize key quantitative data for nimodipine from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Nimodipine

ParameterCell TypeValueReference
IC₅₀ (Calcium Elevation Inhibition)Rat Cerebellar Granule Neurons0.45 nM[1]
IC₅₀ (L-type Calcium Current Inhibition)Rat Cerebellar Granule Neurons57 nM[1]
Effective Concentration (Neuroprotection against H₂O₂ toxicity)PC12 Cells20 µM[14]
Effective Concentration (Neurite Outgrowth)PC12 Cells> 10 µM[14][15]
Effective Concentration (Neuroprotection against osmotic and oxidative stress)Schwann, Neuronal, and Astrocyte cell lines1 - 20 µM[16]

Table 2: In Vivo Dosages of Nimodipine in Animal Models

Animal ModelNeurological DisorderDosageRoute of AdministrationReference
Male Spontaneously Hypertensive Stroke-Prone RatsCerebral Small Vessel DiseaseDiet-basedOral[8][13]
Male Mice (C57BL)Neuroplasticity Study10 mg/kgSubcutaneous (s.c.)[3][17]
Male Sprague-Dawley RatsVascular Cognitive Impairment and Dementia (VCID)10 mg/kgNot Specified[11]
Rat ModelIschemic Stroke1 mg/kg/dayNot Specified[18]

Signaling Pathways and Experimental Workflows

Nimodipine's Neuroprotective Signaling Pathways

nimodipine_signaling Nimodipine Nimodipine LTCC L-type Ca²⁺ Channel Nimodipine->LTCC Blocks TrkB TrkB Receptor Nimodipine->TrkB Ca_ion Ca²⁺ LTCC->Ca_ion PI3K PI3K TrkB->PI3K Gene_Expression Gene Expression (Neurotrophic Factors, Antioxidants) Ca_ion->Gene_Expression Modulates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CREB CREB pAkt->CREB pCREB p-CREB CREB->pCREB Phosphorylation pCREB->Gene_Expression Promotes

Caption: Nimodipine's multifaceted neuroprotective signaling pathways.

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_data Data Analysis A1 Seed Neuronal Cells (e.g., PC12, SH-SY5Y) A2 Pre-treat with Nimodipine (e.g., 20 µM for 2 hours) A1->A2 A3 Induce Neurotoxicity (e.g., H₂O₂, 57 mM for 24 hours) A2->A3 B1 MTT Assay for Cell Viability A3->B1 B2 Calcium Imaging (Fura-2 AM) for Intracellular Ca²⁺ A3->B2 B3 Western Blot for p-Akt, p-CREB, p-TrkB A3->B3 C1 Quantify Cell Viability B1->C1 C2 Measure Ca²⁺ Fluorescence Ratio B2->C2 C3 Densitometry of Protein Bands B3->C3

Caption: Workflow for assessing Nimodipine's neuroprotective effects in vitro.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using PC12 Cells and MTT

This protocol is adapted from a study investigating the neuroprotective effects of nimodipine against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells.[14]

Materials:

  • PC12 cells

  • 96-well plates

  • Nimodipine (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Nimodipine Pre-treatment: The following day, treat the cells with various concentrations of nimodipine (e.g., 1, 10, 20 µM). Include a vehicle control (DMSO) group. Incubate for 2 hours.

  • Induction of Neurotoxicity: Add H₂O₂ to each well to a final concentration of 57 mM (this concentration may need to be optimized to achieve ~50% cell death in control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-H₂O₂ exposed) cells.

Protocol 2: Western Blot for Akt and CREB Phosphorylation

This protocol is a general guideline for assessing protein phosphorylation and should be optimized for specific antibodies and cell types.

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

  • Nimodipine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CREB (Ser133), anti-total-CREB, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat neuronal cells with nimodipine as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Administration in a Rodent Model of Cerebral Ischemia

This protocol provides a general framework for administering nimodipine in a rat model of cerebral small vessel disease, based on published studies.[8][13]

Animals:

  • Male spontaneously hypertensive stroke-prone rats (SHRSP) are a suitable model.

Nimodipine Formulation and Administration:

  • Dietary Admixture: Nimodipine can be mixed into the standard rodent chow. The concentration should be calculated to achieve the desired daily dose based on the average food intake of the animals.

  • Dosage: A typical study might involve administering nimodipine from 3 to 6 months of age.[8][13]

  • Control Group: A placebo group receiving the standard diet without nimodipine is essential.

  • Monitoring:

    • Monitor the animals daily for any neurological deficits or signs of distress.

    • Regularly measure physiological parameters such as blood pressure.

    • At the end of the study period, assess cognitive function using behavioral tests (e.g., novel object recognition test).

    • Perform histological analysis of the brain tissue to assess for stroke lesions and other pathological changes.

Conclusion

Nimodipine is a valuable pharmacological tool for investigating the pathophysiology of various neurological disorders. Its well-characterized mechanism as an L-type calcium channel blocker, combined with its emerging roles in modulating key neuroprotective signaling pathways, makes it a versatile compound for both in vitro and in vivo studies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of nimodipine in the context of neurological disease.

References

Troubleshooting & Optimization

Technical Support Center: Working with Nesodine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Nesodine in cell-based assays. Given this compound's challenging solubility, this guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cell-based assays?

A1: The most significant challenge when working with this compound is its low aqueous solubility.[1] Due to its high lipophilicity (XLogP3-AA value of 6.3), this compound is inherently difficult to dissolve in aqueous cell culture media, which can lead to issues with precipitation, inaccurate dosing, and poor reproducibility.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound due to its ability to dissolve many poorly water-soluble compounds.[2][3]

Q3: How do I prepare a concentrated stock solution of this compound in DMSO?

A3: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in a minimal amount of high-purity, anhydrous DMSO.[4] It is advisable to start with a common concentration, such as 10 mM. If the compound does not readily dissolve, gentle warming (to 37°C) or sonication for 5-10 minutes can aid dissolution.[4][5] Always visually inspect the solution to ensure there are no visible particles.[4]

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2][6] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A5: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[3] Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform serial dilutions in the culture medium.[4]

  • Vigorous Mixing: Add the stock solution to the culture medium with immediate and vigorous vortexing or pipetting to facilitate rapid dispersion.[3]

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[3]

  • Lower the Final Concentration: You may need to work with a lower final concentration of this compound in your assay.

  • Consider Co-solvents: For particularly difficult compounds, the use of a co-solvent like Pluronic F-68 or Tween® 80 in the final dilution step might be necessary, though this requires careful validation to ensure the co-solvent itself does not affect the cells.[7]

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO incrementally. Ensure you are using anhydrous, sterile DMSO. Gentle warming or sonication can also be applied.[5]
Precipitation occurs upon dilution into cell culture medium. Rapid change in solvent polarity.Perform a stepwise dilution. Add the DMSO stock to pre-warmed media with vigorous mixing.[3][4] Ensure the final DMSO concentration is below the cytotoxic level for your cell line.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound during the experiment.Always ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Visually inspect wells for any precipitate before and after adding reagents.[2]
Cell toxicity observed in the vehicle control group. The final concentration of DMSO is too high for the specific cell line.Determine the maximum tolerable DMSO concentration for your cells (typically ≤ 0.5%).[6] Ensure all experimental wells, including the vehicle control, have the same final DMSO concentration.

III. Experimental Protocols

A. Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 434.5 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 4.345 mg of this compound powder and transfer it to a sterile amber vial. Perform this in a chemical fume hood.

  • Solvent Addition: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution.[4]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

B. Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize the volume of DMSO added to your final culture, it is good practice to first make an intermediate dilution. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO:

    • Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile culture medium.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium in your assay well.

  • Serial Dilutions: Perform serial dilutions from your stock or intermediate solution in complete cell culture medium to achieve the desired final concentrations for your dose-response experiments.

  • Vehicle Control: It is critical to include a vehicle control in your experiment. This should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.[6]

IV. Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Solubilization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Essential Controls weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate serial Perform Serial Dilutions intermediate->serial add_to_cells Add to Cell Culture serial->add_to_cells vehicle Vehicle Control (DMSO) untreated Untreated Control

Caption: Workflow for preparing this compound solutions for cell-based assays.

Hypothesized Signaling Pathway for this compound's Anti-inflammatory Action

This compound is known to inhibit prostaglandin biosynthesis, which is a key part of the inflammatory response.[1] The following diagram illustrates a simplified, hypothetical signaling pathway based on this known mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response receptor Pro-inflammatory Receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG aa Arachidonic Acid (AA) dag->aa Leads to release of cox COX-1 / COX-2 aa->cox Substrate for pgs Prostaglandins cox->pgs Synthesizes inflammation Inflammation pgs->inflammation Promotes This compound This compound This compound->cox Inhibits

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway by this compound.

References

Common issues with Nesodine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nesodine is a fictional compound. The information provided below is based on common issues encountered with poorly soluble, pH-sensitive small molecules and is intended to serve as a representative guide for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy after diluting my DMSO stock into an aqueous buffer. What is the cause?

A1: This is likely due to precipitation. This compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution, especially if the final concentration exceeds its solubility limit in the buffer.[1][2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its lipophilic nature, high-purity, anhydrous DMSO is the recommended solvent for primary stock solutions.[4] For working solutions, the final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.[4]

Q3: How should I store my this compound stock and working solutions?

A3: this compound is susceptible to degradation from light and multiple freeze-thaw cycles.

  • Stock Solutions (in DMSO): Store in small, single-use aliquots in amber vials at -20°C or -80°C to protect from light and prevent repeated freezing and thawing.[4]

  • Aqueous Working Solutions: These are generally unstable and should be prepared fresh for each experiment. Do not store aqueous solutions.[5]

Q4: I'm observing a progressive loss of this compound's activity in my cell-based assay over 24-48 hours. What could be the problem?

A4: This suggests that this compound is degrading in the cell culture medium.[4] Common causes for degradation in aqueous or biological media include:

  • Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions.[5][6]

  • pH Instability: The compound is less stable at pH values outside the optimal range of 6.0-7.5. Standard cell culture medium is typically buffered around pH 7.4, but local pH changes in culture can occur.[7]

  • Oxidation: this compound may be sensitive to dissolved oxygen in the medium.[5]

  • Adsorption: The compound may adsorb to the surface of plastic labware, reducing its effective concentration.[4][5]

Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers

Precipitation is a common problem when diluting a DMSO stock of a poorly soluble compound into an aqueous medium.[1] Use the following workflow to troubleshoot this issue.

G cluster_0 start Precipitation Observed During Aqueous Dilution check_conc Is the final concentration too high? start->check_conc check_dilution How was the dilution performed? check_conc->check_dilution No sol_conc Reduce final working concentration. check_conc->sol_conc Yes check_buffer Is the buffer composition optimal? check_dilution->check_buffer Proper technique used sol_dilution1 Add DMSO stock to buffer (not buffer to stock). check_dilution->sol_dilution1 Buffer added to stock sol_dilution2 Ensure rapid vortexing during addition. check_dilution->sol_dilution2 Insufficient mixing sol_buffer Adjust buffer pH to 6.5-7.0. Consider adding a solubilizing agent (e.g., 0.5% HP-β-CD). check_buffer->sol_buffer No end_node Clear Solution check_buffer->end_node Yes sol_conc->end_node sol_dilution1->end_node sol_dilution2->end_node sol_buffer->end_node

Caption: Troubleshooting workflow for this compound precipitation.
Data & Experimental Protocols

Table 1: Solubility of this compound in Common Solvents

This table provides the approximate solubility of this compound in various solvents, which is crucial for preparing stock solutions.

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble
PBS (pH 7.4)< 0.01Practically insoluble
DMSO> 50Recommended for stock solutions
Ethanol2.5Limited solubility
Methanol1.8Limited solubility
Table 2: pH-Dependent Stability of this compound in Aqueous Solution

This data summarizes the chemical stability of this compound (10 µM) in various buffers after incubation for 24 hours at 37°C, protected from light. Stability was assessed by HPLC.[8]

Buffer SystempH% this compound RemainingVisual Appearance
Citrate Buffer4.065%Slight Haze
Phosphate Buffer6.098%Clear
PBS7.491%Clear
Carbonate Buffer9.045%Hazy
Protocol: Stability Assessment of this compound by HPLC

This protocol describes a method to quantify this compound and its degradation products, which is essential for stability testing.[8][10]

1. Objective: To determine the percentage of this compound remaining in a solution after incubation under specific stress conditions (e.g., varying pH, temperature, or light exposure).[11]

2. Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffers of desired pH

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials

3. Procedure:

  • Sample Preparation:

    • Prepare fresh working solutions of this compound at the target concentration (e.g., 10 µM) in the desired aqueous buffers.

    • Immediately inject a "time zero" (T=0) sample to establish the initial concentration.

    • Incubate the remaining solutions under the desired stress conditions (e.g., 37°C, protected from light).

  • HPLC Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each incubated solution.

    • Inject the samples into the HPLC system.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 280 nm

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

G cluster_workflow HPLC Stability Assay Workflow prep Prepare this compound in Aqueous Buffer t0 Inject T=0 Sample prep->t0 incubate Incubate Under Stress Conditions prep->incubate analyze Integrate Peak Area & Calculate % Remaining t0->analyze tx Inject Samples at Timepoints (T=x) incubate->tx tx->analyze

Caption: Experimental workflow for HPLC-based stability analysis.
Factors Influencing this compound Stability

Several environmental factors can accelerate the degradation of this compound in solution.[9] Understanding these is key to designing robust experiments.

G center This compound Stability ph pH center->ph Hydrolysis temp Temperature center->temp Accelerates Degradation light Light Exposure center->light Photodegradation oxygen Oxidizing Agents (e.g., dissolved O2) center->oxygen Oxidation

Caption: Key factors affecting this compound stability in solution.

References

Technical Support Center: Optimizing Nesodine Concentration for Effective Prostaglandin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nesodine for effective prostaglandin inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] By selectively targeting COX-2, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Its high selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is recommended for this compound. This range is based on typical IC50 values for selective COX-2 inhibitors. See Table 1 for IC50 values in common cell lines.

Q3: How can I determine the optimal this compound concentration for my specific cell line or experimental model?

A3: The optimal concentration of this compound should be determined empirically for each specific cell line and experimental condition. We recommend performing a dose-response curve to determine the IC50 value in your system. A detailed protocol for a cell-based prostaglandin E2 (PGE2) immunoassay is provided in the Experimental Protocols section.

Q4: What are the common solvents for dissolving this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q5: How does the selectivity of this compound for COX-2 benefit my research?

A5: The selective inhibition of COX-2 allows for the specific investigation of the role of the COX-2 pathway in inflammation, pain, and other physiological and pathological processes, without the confounding effects of COX-1 inhibition.[1] This is particularly advantageous in studies where maintaining the physiological functions of COX-1, such as gastric cytoprotection and platelet aggregation, is important.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant inhibition of prostaglandin synthesis observed. 1. This compound concentration is too low.2. Incorrect preparation or degradation of this compound stock solution.3. Low or absent COX-2 expression in the experimental model.4. Issues with the prostaglandin detection assay.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM).2. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.3. Verify COX-2 expression in your cell line or tissue model using Western blot or qPCR. Consider stimulating cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce COX-2 expression.4. Include positive and negative controls in your assay. Ensure the standard curve for your prostaglandin immunoassay is accurate.
High variability between experimental replicates. 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Uneven stimulation of cells.4. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Ensure thorough mixing of stimulating agents and this compound in the culture medium.4. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity at higher this compound concentrations. 1. Off-target effects of this compound at high concentrations.2. High concentration of the solvent (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to determine the cytotoxic concentration of this compound. Use concentrations below the cytotoxic threshold.2. Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO).
Unexpected inhibition of COX-1 activity. 1. This compound concentration is excessively high, leading to off-target inhibition.2. The experimental model has unusually high sensitivity to this compound.1. Lower the concentration of this compound to a range where it is selective for COX-2. Refer to the selectivity index in Table 2.2. Characterize the COX-1 and COX-2 inhibitory profile of this compound in your specific model.

Data Presentation

Table 1: this compound IC50 Values for Prostaglandin E2 (PGE2) Inhibition in Various Cell Lines

Cell LineStimulant (to induce COX-2)This compound IC50 (µM)
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)0.25
A549 (Human Lung Carcinoma)Interleukin-1β (IL-1β)0.42
HCA-7 (Human Colon Adenocarcinoma)- (Constitutive COX-2 expression)0.18
Human Umbilical Vein Endothelial Cells (HUVEC)Tumor Necrosis Factor-α (TNF-α)0.35

Table 2: In Vitro COX-1 and COX-2 Inhibition by this compound

EnzymeThis compound IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Human Recombinant COX-125100
Human Recombinant COX-20.25

Experimental Protocols

Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol describes the determination of this compound's inhibitory effect on PGE2 production in a cell-based assay.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Stimulating agent (e.g., LPS)

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., LPS at 1 µg/mL for RAW 264.7 cells) to the wells to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, stimulated control. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Prostaglandin_Synthesis_Pathway Prostaglandin Synthesis and Inhibition by this compound Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions via COX-1 pathway Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2 pathway This compound This compound This compound->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.

Experimental_Workflow Workflow for Determining this compound IC50 cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed cells in a multi-well plate Nesodine_Prep 2. Prepare serial dilutions of this compound Pre_incubation 3. Pre-incubate cells with this compound Nesodine_Prep->Pre_incubation Stimulation 4. Add stimulant to induce COX-2 Pre_incubation->Stimulation Incubation 5. Incubate for 18-24 hours Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 7. Measure PGE2 concentration using ELISA Supernatant_Collection->ELISA Data_Analysis 8. Calculate % inhibition and determine IC50 ELISA->Data_Analysis

Caption: A step-by-step workflow for the cell-based PGE2 inhibition assay.

Troubleshooting_Logic Troubleshooting Logic for No Prostaglandin Inhibition Start Start: No Inhibition Observed Check_Concentration Is this compound concentration sufficient? Start->Check_Concentration Check_Compound Is this compound stock solution viable? Check_Concentration->Check_Compound Yes Increase_Concentration Action: Increase this compound concentration Check_Concentration->Increase_Concentration No Check_COX2 Is COX-2 expressed in the model? Check_Compound->Check_COX2 Yes Prepare_Fresh_Stock Action: Prepare fresh this compound stock Check_Compound->Prepare_Fresh_Stock No Check_Assay Is the PGE2 assay working correctly? Check_COX2->Check_Assay Yes Verify_COX2_Expression Action: Verify COX-2 expression (Western/qPCR) Check_COX2->Verify_COX2_Expression No Check_Controls Action: Check positive/negative assay controls Check_Assay->Check_Controls No Resolved Issue Resolved Check_Assay->Resolved Yes Increase_Concentration->Resolved Prepare_Fresh_Stock->Resolved Verify_COX2_Expression->Resolved Check_Controls->Resolved

Caption: A logical flowchart for troubleshooting experiments with no observed inhibition.

References

Nesodine Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nesodine technical support resource. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design experiments that minimize and control for the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

This compound is a potent ATP-competitive tyrosine kinase inhibitor designed to target Kinase A , a critical component of the pro-growth signaling pathway in several cancer cell lines. The intended mechanism of action is the inhibition of Kinase A's catalytic activity, which disrupts downstream signaling, leading to cell cycle arrest and apoptosis in malignant cells.

Q2: What are the known primary off-targets of this compound?

Extensive kinome profiling has identified two primary off-targets for this compound: Kinase B and Kinase C . Kinase B is involved in a parallel cell survival pathway, while Kinase C plays a role in regulating cellular metabolism. Inhibition of these kinases can lead to confounding experimental results, such as altered cell viability readouts or metabolic shifts that are independent of Kinase A inhibition.

Q3: My cell viability results are not what I expected. Could this be an off-target effect?

This is a common issue that can arise from this compound's activity against its off-targets. For example, unexpected levels of cytotoxicity could be due to the combined inhibition of the pro-growth pathway (via Kinase A) and a survival pathway (via Kinase B). Conversely, if you are using an ATP-based viability assay (e.g., CellTiter-Glo®), inhibition of the metabolic Kinase C could reduce cellular ATP levels, giving a false impression of decreased viability that is unrelated to apoptosis.

Troubleshooting Guides

Issue 1: How can I select a this compound concentration that maximizes on-target activity while minimizing off-target effects?

The key is to use a concentration that is potent enough to inhibit Kinase A but remains below the threshold for significant inhibition of Kinase B and Kinase C.

Solution:

  • Consult the Selectivity Profile: Refer to the provided IC50 data to understand the potency of this compound against each target.

  • Perform a Dose-Response Curve: Conduct a titration experiment in your specific cell line to determine the lowest effective concentration that elicits the desired phenotype.

  • Validate Target Engagement: At the selected concentration, confirm the inhibition of Kinase A's activity by measuring the phosphorylation of its direct downstream substrate via Western Blot.

Table 1: this compound Potency and Selectivity Profile

Target IC50 (nM) Primary Associated Pathway Potential Confounding Effect
Kinase A (On-Target) 15 Pro-Growth Intended Therapeutic Effect
Kinase B (Off-Target) 180 Cell Survival Synergistic or additive cytotoxicity

| Kinase C (Off-Target) | 550 | Cellular Metabolism | Interference with ATP-based assays |

This data indicates that a working concentration between 50-100 nM is a good starting point for maximizing on-target effects while minimizing off-target activity.

cluster_0 This compound Action & Pathways cluster_1 On-Target Effect cluster_2 Off-Target Effects This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits (High Affinity) KinaseB Kinase B This compound->KinaseB Inhibits (Lower Affinity) KinaseC Kinase C This compound->KinaseC Inhibits (Lowest Affinity) ProGrowth Pro-Growth Pathway KinaseA->ProGrowth Activates Apoptosis Apoptosis (Intended Outcome) ProGrowth->Apoptosis Inhibition leads to Survival Survival Pathway KinaseB->Survival Confounding1 Altered Viability Survival->Confounding1 Metabolism Metabolic Pathway KinaseC->Metabolism Confounding2 Assay Interference Metabolism->Confounding2 Start Start: Observe Phenotype with this compound Decision Is the phenotype reproducible? Start->Decision Method1 Validation Method 1: siRNA/shRNA Knockdown of Kinase A Decision->Method1 Yes Conclusion_Off Conclusion: Phenotype is likely OFF-TARGET or has mixed effects. Re-evaluate concentration. Decision->Conclusion_Off No Compare Does siRNA phenotype match this compound phenotype? Method1->Compare Method2 Validation Method 2: Rescue with this compound- Resistant Kinase A Mutant Compare2 Is this compound phenotype reversed by mutant? Method2->Compare2 Compare->Method2 Yes Compare->Conclusion_Off No Conclusion_On Conclusion: Phenotype is ON-TARGET Compare2->Conclusion_On Yes Compare2->Conclusion_Off No

How to handle Nesodine degradation during storage?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Nesodine to prevent its degradation and ensure the integrity of your experimental results. The following information is based on general best practices for small molecule compounds, as specific public data on this compound stability is limited.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Storing under these conditions can maintain stability for up to three years. Always refer to the technical data sheet (TDS) and Certificate of Analysis (CofA) provided by the manufacturer for any specific recommendations.[1]

Q2: How should I store this compound after reconstituting it in a solvent?

Once dissolved, this compound is more susceptible to degradation.[2] It is highly recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to 6 months).[1]

Q3: Which solvent should I use to dissolve this compound?

The choice of solvent will depend on your specific experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many small molecules.[1] When using DMSO for cell-based assays, ensure the final concentration in your culture medium is low (typically less than 0.5%) to avoid cytotoxicity.[1] If using aqueous buffers, the pH should be optimized to maintain stability, as this compound may be sensitive to pH.[1][3]

Q4: Can I store my this compound stock solution at 4°C?

Long-term storage of stock solutions at 4°C is generally not recommended as it can accelerate degradation.[1] While solid compounds may be stable at 4°C for up to two years, dissolved compounds are best stored frozen for long-term stability.[1]

Q5: My solid this compound has changed color. Is it still usable?

A change in the physical appearance, such as color, of solid this compound may indicate degradation.[2] It is recommended not to use discolored this compound for experiments where high purity is critical.[2] You should consider re-testing the purity of the material using a validated analytical method like HPLC.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments. This compound instability in the assay buffer or working solution.1. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 2. Prepare fresh working solutions for each experiment.[1]
Appearance of a new, unexpected peak in my HPLC chromatogram. The new peak likely represents a degradation product of this compound.[2]1. Confirm the identity of the new peak by comparing it to a freshly prepared this compound standard. 2. Review the storage conditions of your solution. Check for exposure to light, elevated temperatures, or incompatible solvents.[2] 3. Consider performing a forced degradation study to identify potential degradation products.[2]
Loss of biological activity of this compound in my assay. Degradation of the this compound stock solution.1. Immediately re-test the purity of your this compound stock using a validated HPLC method. 2. Prepare a fresh stock of this compound from a new, unopened vial and repeat the experiment.[2] 3. If the fresh stock restores activity, discard the old stock and review your storage and handling procedures.[2]
Precipitation or cloudiness observed in a this compound solution. Degradation or poor solubility.1. This can be a visual indicator of degradation.[2] 2. Confirm the identity of the precipitate. 3. Prepare fresh solutions and ensure the solvent is appropriate for the intended concentration.

Factors Affecting this compound Stability

Several environmental factors can contribute to the degradation of this compound. Understanding these can help in designing appropriate storage and handling procedures.

Factor Effect on this compound Stability Prevention Strategy
Temperature Higher temperatures generally accelerate chemical degradation.[1][3]Store at recommended low temperatures (-20°C or -80°C) and avoid repeated temperature fluctuations.[1]
Light Exposure to UV or fluorescent light can cause photodegradation.[1][3]Store in amber vials or protect from light by wrapping vials in foil.[1]
pH Stability can be pH-dependent, with hydrolysis potentially occurring at acidic or alkaline pH.[1][3]Use buffers at a pH that ensures maximum stability.
Oxidation Reaction with oxygen can lead to degradation.[1][3]Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. Ensure vials are tightly sealed.[1]
Hydrolysis Reaction with water can break down the molecule.[1]Store in a desiccator to protect from moisture. Use anhydrous solvents for reconstitution when possible.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and degradation pathways of this compound.

  • Acid Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.[2]

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.[2]

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Analyze by HPLC.[2]

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV lamp).

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Incubate solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points by HPLC.

Protocol 2: Long-Term Stability Assessment

This protocol is for assessing the stability of this compound under specific storage conditions.

  • Sample Preparation:

    • Prepare multiple aliquots of a this compound solution in the desired solvent.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).[1]

    • Protect one set of samples from light at each temperature to assess photosensitivity.[1]

  • Time Points:

    • Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).[1]

  • HPLC Analysis:

    • At each time point, inject a sample onto a validated stability-indicating HPLC system.

    • Use a gradient method to separate this compound from potential degradation products.[1]

    • Quantify the amount of this compound remaining and any degradation products formed.

Visualizations

Nesodine_Degradation_Pathway cluster_products Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Photodegradation Photodegradation This compound->Photodegradation Light (hν) Oxidized_Product Oxidized_Product Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed_Product Hydrolysis->Hydrolyzed_Product Photo_Product Photo_Product Photodegradation->Photo_Product

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow start Start: Prepare this compound Solution Aliquots storage Store Aliquots under Different Conditions (-20°C, 4°C, RT, Light/Dark) start->storage sampling Collect Samples at Predetermined Time Points storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify this compound and Degradation Products analysis->data report Report Stability Profile data->report end End report->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree issue Inconsistent Experimental Results? check_solution Prepare Fresh this compound Solution issue->check_solution Yes problem_solved Problem Resolved check_solution->problem_solved Yes problem_persists Problem Persists check_solution->problem_persists No check_purity Test Purity of Solid this compound (HPLC) problem_persists->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purity is Low check_purity->purity_bad No other_factors Investigate Other Experimental Factors purity_ok->other_factors discard Discard and Use New Lot purity_bad->discard

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Nesodine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nesodine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound in cancer cell lines. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Neso-Receptor Tyrosine Kinase (NRTK). In sensitive cancer cells, NRTK is a key driver of proliferation and survival. This compound binds to the ATP-binding pocket of the NRTK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis.

Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to this compound, and other tyrosine kinase inhibitors, can occur through several mechanisms.[1] The most frequently observed mechanisms in preclinical models include:

  • On-Target Mutations: The emergence of secondary mutations in the NRTK kinase domain that reduce the binding affinity of this compound.[1][2] A common example is the T315I "gatekeeper" mutation.[3]

  • Bypass Pathway Activation: The upregulation of alternative signaling pathways that can maintain cell proliferation and survival despite the inhibition of NRTK.[4][5] Amplification or overexpression of other receptor tyrosine kinases, such as c-Met, is a common bypass track.[6][7]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A stepwise approach is recommended to identify the mechanism of resistance.[7][8] First, confirm the degree of resistance by re-evaluating the IC50 value of this compound in your resistant cell line compared to the parental, sensitive line. A significant increase in the IC50 value confirms resistance.[9] Subsequently, you can proceed with molecular investigations such as sequencing the NRTK gene, analyzing the activation of bypass pathways via western blot, and assessing drug efflux pump activity.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound-resistant cell lines.

Problem Possible Cause Suggested Solution
Unexpected lack of efficacy of this compound in a known NRTK-positive cell line. Cell line misidentification or contamination.Authenticate your cell line using Short Tandem Repeat (STR) profiling.
Incorrect inhibitor concentration or degraded this compound stock.Perform a dose-response curve to determine the IC50.[10] Ensure proper storage of this compound and prepare fresh stock solutions regularly.
My this compound-resistant cell line shows high variability in viability assays. Inconsistent cell seeding density.Ensure a single-cell suspension and uniform seeding in multi-well plates. Avoid using the outer wells, which are prone to evaporation ("edge effect").[7]
Variation in treatment duration or reagent addition.Maintain consistent incubation times and ensure accurate and consistent addition of reagents across all wells.
I am unable to establish a stable this compound-resistant cell line. Insufficient drug concentration or duration of treatment.Start with a this compound concentration close to the IC50 of the parental line and gradually increase the dose in a stepwise manner over several weeks or months as the cells adapt.[9][11]
Cell line is not viable under prolonged drug pressure.Ensure the cell line is healthy and growing exponentially before starting the selection process. Some cell lines may be more prone to cell death than acquiring resistance.

Investigating Resistance Mechanisms: A Workflow

Identifying the specific mechanism of resistance is crucial for developing strategies to overcome it.[12] The following workflow and diagram illustrate a systematic approach to investigating this compound resistance.

Resistance_Workflow cluster_start Start: Resistant Phenotype cluster_investigation Investigation Steps cluster_outcomes Potential Mechanisms cluster_strategy Overcoming Resistance Start This compound-Resistant Cell Line (High IC50) Seq Sequence NRTK Kinase Domain (Exons 18-21) Start->Seq Investigate WB Western Blot for Bypass Pathways (p-Met, p-Akt, p-ERK) Start->WB Investigate Efflux Drug Efflux Assay (e.g., Rhodamine 123) Start->Efflux Investigate Mutation On-Target Mutation (e.g., T315I) Seq->Mutation Mutation Found Bypass Bypass Pathway Activation WB->Bypass Pathway Activated Pump Increased Drug Efflux Efflux->Pump High Efflux Activity NextGen_TKI Switch to Next-Generation NRTK Inhibitor Mutation->NextGen_TKI Strategy Combo_Bypass Combination Therapy: This compound + Bypass Inhibitor (e.g., c-Met Inhibitor) Bypass->Combo_Bypass Strategy Combo_Efflux Combination Therapy: This compound + Efflux Pump Inhibitor Pump->Combo_Efflux Strategy

Workflow for identifying and overcoming this compound resistance.

Quantitative Data Summary

The following tables summarize fictional comparative data between a this compound-sensitive parental cell line (NCS-1) and its derived resistant counterpart (NCS-1-NR).

Table 1: this compound IC50 Values

Cell LineThis compound IC50 (nM)Fold Resistance
NCS-1 (Parental)15 ± 2.5-
NCS-1-NR (Resistant)350 ± 28.1~23-fold

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Gene Sequencing and Copy Number Variation

GeneNCS-1 (Parental)NCS-1-NR (Resistant)Method
NRTK Wild-TypeT315I MutationSanger Sequencing
c-Met Normal Copy NumberGene Amplification (5-fold)qPCR

Table 3: Drug Efflux Activity

Cell LineRhodamine 123 Accumulation (Relative Fluorescence Units)
NCS-1 (Parental)8500 ± 550
NCS-1-NR (Resistant)2100 ± 320

Lower fluorescence indicates higher efflux activity. Data is the mean ± SD from three replicates.

Experimental Protocols

Here are detailed protocols for key experiments to investigate this compound resistance.

Protocol 1: Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.[13][14]

Materials:

  • This compound-sensitive and -resistant cell lines

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve with this compound concentration on the x-axis (log scale) and percent viability on the y-axis. Calculate the IC50 value using non-linear regression analysis.[10][15]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to assess the activation state of proteins in bypass signaling pathways.[8][16][17][18]

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-NRTK, anti-NRTK, anti-p-Met, anti-Met, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[8]

Protocol 3: NRTK Gene Sequencing

This protocol is for identifying point mutations in the NRTK kinase domain.

Materials:

  • Genomic DNA from sensitive and resistant cell lines

  • PCR primers flanking the NRTK kinase domain (e.g., exons 18-21)

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the NRTK kinase domain regions using PCR with specific primers.[19][20]

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Protocol 4: Drug Efflux Assay using Rhodamine 123

This assay measures the activity of drug efflux pumps like P-glycoprotein.[21]

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Verapamil (a P-gp inhibitor, optional control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in fresh medium at a concentration of 1x10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension (final concentration ~1 µM) and incubate at 37°C for 30 minutes. For a control, pre-incubate a set of cells with Verapamil (~50 µM) for 30 minutes before adding Rhodamine 123.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Cells with high efflux pump activity will show lower fluorescence.

Signaling Pathways and Combination Strategies

Understanding the underlying signaling pathways is key to devising effective strategies to overcome resistance.

This compound Signaling and Resistance Mechanisms

Signaling_Pathway cluster_GF Growth Factor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Neso-Ligand NRTK NRTK GF->NRTK PI3K PI3K NRTK->PI3K MAPK MAPK/ERK NRTK->MAPK cMet c-Met cMet->PI3K Bypass cMet->MAPK Bypass Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation EffluxPump P-gp Efflux Pump Nesodine_Out This compound EffluxPump->Nesodine_Out Efflux This compound This compound This compound->NRTK This compound->EffluxPump

This compound signaling and key resistance pathways.
Logic for Selecting Combination Therapies

Based on the identified resistance mechanism, a logical approach can be taken to select an appropriate combination therapy to restore sensitivity to this compound.[22][23]

Combo_Therapy_Logic cluster_mechanisms Mechanisms cluster_strategies Combination Strategies Start Resistance Mechanism Identified OnTarget On-Target (T315I Mutation) Start->OnTarget If Bypass Bypass Activation (c-Met Amp) Start->Bypass If Efflux Drug Efflux (P-gp Overexpression) Start->Efflux If NextGen 2nd Gen NRTK Inhibitor (Binds to T315I) OnTarget->NextGen Then ComboMet This compound + c-Met Inhibitor Bypass->ComboMet Then ComboEfflux This compound + P-gp Inhibitor Efflux->ComboEfflux Then

Decision tree for selecting appropriate combination therapies.

References

Interpreting unexpected results in Nesodine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Nesodine Experiments Technical Support Center

Welcome to the technical support center for this compound, a novel inhibitor of the Serine/Threonine Kinase NTK1 (this compound Target Kinase 1). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a selective, ATP-competitive small molecule inhibitor of NTK1. By binding to NTK1, it is designed to prevent the phosphorylation and subsequent activation of its downstream target, the transcription factor TF-A. The intended biological consequence is the downregulation of genes involved in cellular proliferation and survival, making it a candidate for oncology research.

Q2: I'm observing reduced or no effect of this compound on TF-A phosphorylation. What are some common causes?

Several factors could contribute to a lack of efficacy.[1] These can include issues with the compound itself, the experimental conditions, or the biological system being used.[1]

  • Compound Instability : Ensure this compound is properly stored and has not degraded. It is recommended to prepare fresh stock solutions.

  • Incorrect Dosage : The concentration used may be too low for the specific cell line. A dose-response experiment is crucial to determine the IC50.[1]

  • High Protein Binding : In media containing serum, this compound may be sequestered by proteins like albumin, which would reduce its effective concentration.[1]

  • Alternative Signaling Pathways : The cells may have activated compensatory signaling pathways that bypass the need for NTK1/TF-A signaling.[1]

Q3: Why might I observe an increase in cell proliferation or pathway activation after treatment with this compound?

This phenomenon, known as paradoxical pathway activation, can be a complex issue.[2][3] It has been observed with other kinase inhibitors where, under certain conditions, the inhibitor can promote rather than block signaling.[2][4]

  • Disruption of a Negative Feedback Loop : this compound's inhibition of NTK1 might inadvertently disrupt a negative feedback loop that normally keeps a parallel pro-proliferative pathway in check.

  • Off-Target Effects : this compound could be unintentionally activating another kinase or inhibiting a phosphatase, leading to a net increase in pro-proliferative signaling.[2][5]

  • Heterodimerization : In some systems, inhibitor binding to one kinase can promote the formation of active heterodimers with another related kinase, leading to downstream signaling.[2]

Q4: My in vitro biochemical assays showed high potency, but this compound has weak or no activity in cell-based assays. What could be the issue?

Discrepancies between biochemical and cell-based assays are a common challenge in drug development.

  • Cell Permeability : this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Drug Efflux : Cells can actively pump the compound out using multidrug resistance pumps, which keeps the intracellular concentration low.[6]

  • Intracellular ATP Concentration : The ATP concentration in a cell is much higher than what is typically used in biochemical assays. A competitive inhibitor like this compound may be less effective in a cellular environment.

Q5: I'm observing significant cytotoxicity at concentrations where I don't see on-target effects. How do I interpret this?

This suggests that the observed cell death may be due to off-target effects rather than the intended inhibition of the NTK1 pathway.[7]

  • Mitochondrial Toxicity : The compound could be interfering with mitochondrial function, a common off-target effect.

  • Kinase Promiscuity : Despite its design, this compound might be inhibiting other kinases that are essential for cell survival.[2][8] A kinome-wide profiling study could help identify these off-targets.[7]

Troubleshooting Guides

Guide 1: Issue - Lack of Efficacy on Target (p-TF-A)

This guide provides a systematic approach to troubleshooting when this compound fails to inhibit the phosphorylation of its target, TF-A.

Troubleshooting Step Action
1. Verify Compound Integrity Prepare a fresh stock of this compound. Confirm the concentration of your stock solution.
2. Optimize Treatment Conditions Perform a dose-response curve to determine the optimal concentration.[1] Conduct a time-course experiment to find the optimal treatment duration.
3. Validate Assay Performance Include a positive control (another known NTK1 inhibitor, if available) and a negative (vehicle) control.[1] Validate your p-TF-A antibody with a known positive control lysate.
4. Assess Cellular Factors Test the compound in a serum-free medium to check for protein binding effects. Use a different cell line to see if the effect is cell-type specific.
5. Investigate Resistance Perform a Western blot for upstream activators of TF-A to see if compensatory pathways are activated.[6]
Guide 2: Issue - Paradoxical Pathway Activation

This workflow helps to investigate the unexpected increase in signaling or proliferation.

G cluster_0 Start: Paradoxical Activation Observed cluster_1 Investigation Phase cluster_2 Resolution A Increase in p-TF-A or Cell Proliferation with this compound B Validate Finding: Repeat experiment with fresh compound and controls. A->B Confirm observation C Hypothesis 1: Off-Target Effect B->C If validated D Hypothesis 2: Feedback Loop Disruption B->D If validated E Perform Kinome Screen to identify off-targets. C->E F Map NTK1 pathway. Identify potential feedback loops via literature search. D->F G Identify Off-Target Kinase/Phosphatase E->G H Identify and Validate Feedback Mechanism F->H

Caption: Troubleshooting workflow for paradoxical activation.

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

The following table summarizes hypothetical IC50 values for this compound's effect on cell viability across different cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeNTK1 ExpressionIC50 (nM)Notes
Cell-A BreastHigh50Sensitive
Cell-B LungHigh85Sensitive
Cell-C ColonLow> 10,000Resistant
Cell-D BreastHigh8,500Resistant (MDR1+)
Cell-E LungHigh (Mutant)> 10,000Resistant (Target)

Experimental Protocols

Protocol 1: Western Blot Analysis of TF-A Phosphorylation

This protocol is for detecting the phosphorylation of TF-A in cell lysates following this compound treatment.[9][10][11]

  • Cell Culture and Treatment : Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis : Aspirate media and wash cells with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.

    • Incubate the membrane with primary antibody (e.g., anti-p-TF-A) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection : Apply a chemiluminescent substrate and capture the signal using an imaging system.[9] Re-probe the blot with an antibody for total TF-A and a loading control (e.g., GAPDH).

Protocol 2: Cell Viability (MTS) Assay

This protocol measures cell viability as an indicator of cytotoxicity or proliferation.[13][14][15]

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition : Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition : Add 20 µL of MTS reagent to each well.[13]

  • Incubation : Incubate for 1-4 hours at 37°C.[13]

  • Absorbance Reading : Record the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis : Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Expected Signaling Pathway of this compound Action

G cluster_0 Upstream Signal cluster_1 NTK1 Pathway cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor NTK1 NTK1 Receptor->NTK1 Activates TFA TF-A NTK1->TFA Phosphorylates (p-TF-A) Proliferation Cell Proliferation & Survival TFA->Proliferation Promotes Transcription This compound This compound This compound->NTK1 Inhibits

Caption: The expected inhibitory mechanism of this compound.

Potential Off-Target Effect Leading to Toxicity

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway NTK1 NTK1 TFA TF-A NTK1->TFA SurvivalKinase Survival Kinase (e.g., SK1) Apoptosis Apoptosis SurvivalKinase->Apoptosis Inhibits This compound This compound This compound->NTK1 Intended Inhibition This compound->SurvivalKinase Unintended Inhibition

Caption: this compound causing toxicity via off-target kinase inhibition.

References

Best practices for working with Nesodine in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and not for human or veterinary use. Please consult the relevant safety data sheets (SDS) before handling Nesodine.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the novel G-protein coupled receptor, GPR77. It is a synthetic, small-molecule compound designed for high-affinity and specific binding to GPR77, thereby inhibiting its downstream signaling pathways. The primary mechanism of action involves blocking the GPR77-mediated activation of the PI3K/AKT signaling cascade, which has been implicated in various cellular processes including cell growth, proliferation, and survival.

2. What are the common research applications of this compound?

This compound is primarily utilized in preclinical research to investigate the role of the GPR77 receptor in various disease models. Key applications include:

  • Oncology Research: Studying the effects of GPR77 inhibition on tumor growth, angiogenesis, and metastasis in various cancer cell lines and animal models.

  • Immunology Research: Investigating the role of GPR77 in immune cell activation and inflammatory responses.

  • Neuroscience Research: Exploring the potential involvement of GPR77 in neuro-inflammatory and neurodegenerative processes.

3. How should this compound be stored and handled in the laboratory?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term storage (up to 2 weeks), it can be kept at 4°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of PI3K/AKT Signaling

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Degraded this compound Prepare a fresh stock solution of this compound from lyophilized powder.This compound in solution can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.The effective concentration of this compound can vary between different cell types.
Cell Line Insensitivity Verify GPR77 expression in your cell line using qPCR or Western blot.The target receptor, GPR77, may not be expressed at sufficient levels in your chosen cell line.
Suboptimal Incubation Time Optimize the incubation time with this compound. Test a time course (e.g., 1, 6, 12, 24 hours) to determine the peak inhibitory effect.The kinetics of this compound binding and subsequent signaling inhibition may vary.
Issue 2: Off-Target Effects Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
High this compound Concentration Lower the concentration of this compound used in your experiments.High concentrations can sometimes lead to non-specific binding and off-target effects.
Cellular Stress Response Include a vehicle-only control to differentiate between this compound-specific effects and a general cellular stress response.The solvent used to dissolve this compound (e.g., DMSO) can induce stress in some cell lines.
Non-Specific Binding Use a structurally unrelated GPR77 antagonist as a control to confirm that the observed effects are specific to GPR77 inhibition.This helps to rule out effects caused by the chemical scaffold of this compound rather than its specific interaction with GPR77.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-AKT Levels

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired incubation time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Nesodine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR77 GPR77 PI3K PI3K GPR77->PI3K Activates This compound This compound This compound->GPR77 Inhibits AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) Downstream Downstream Signaling (Cell Growth, Survival) pAKT->Downstream Promotes

Caption: this compound inhibits the GPR77-mediated activation of the PI3K/AKT pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-AKT, AKT, GAPDH) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I

Caption: Experimental workflow for Western blot analysis of p-AKT levels.

Technical Support Center: Minimizing Neonicotinoid-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize neonicotinoid-induced cytotoxicity in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing increased signs of death after treatment with a neonicotinoid. What is the likely mechanism?

A1: Neonicotinoid-induced cytotoxicity is primarily driven by two interconnected mechanisms: oxidative stress and apoptosis (programmed cell death). Neonicotinoids can lead to an overproduction of reactive oxygen species (ROS), which damages cellular components like lipids, proteins, and DNA.[1][2][3][4] This oxidative stress can, in turn, trigger the apoptotic cascade, leading to cell death.[2] Other contributing factors include mitochondrial dysfunction, endoplasmic reticulum stress, and disruption of calcium homeostasis.[2]

Q2: How can I confirm that my cells are undergoing apoptosis?

A2: A reliable method to confirm apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5] Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Q3: What are the initial steps to troubleshoot and reduce neonicotinoid-induced cytotoxicity?

A3: The first step is to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of the neonicotinoid that achieves the desired experimental effect with minimal cytotoxicity. If cytotoxicity remains an issue, consider co-treatment with cytoprotective agents. Antioxidants can be used to counteract oxidative stress, and caspase inhibitors can be employed to block the apoptotic pathway.

Q4: What are some common antioxidants I can use, and at what concentrations?

A4: Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin C (ascorbic acid). While optimal concentrations should be determined empirically for your specific cell line and neonicotinoid, published studies provide starting points. For example, in animal studies, NAC has been used at doses of 200 mg/kg body weight to attenuate imidacloprid-induced testicular damage.[6] In vitro studies have shown that NAC can protect oligodendrocytes from H2O2-induced cell death at concentrations between 250 µM and 500 µM.[7] Vitamin C at concentrations of 0.001 to 0.01 mg/mL has been shown to improve the viability of HaCaT cells exposed to oxidative stress.[8]

Q5: How do caspase inhibitors work, and which one should I choose?

A5: Caspases are a family of proteases that are key executioners of apoptosis. Caspase inhibitors are small molecules that bind to and inactivate caspases, thereby blocking the apoptotic cascade. A common and effective choice is the pan-caspase inhibitor Z-VAD-FMK, which targets a broad range of caspases.[1][5][9][10][11] A typical starting concentration for Z-VAD-FMK in cell culture is 20-50 µM.[1][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death even at low neonicotinoid concentrations. The specific cell line is highly sensitive to the neonicotinoid.Perform a more granular dose-response curve with lower concentrations and shorter incubation times. Consider using a less sensitive cell line if appropriate for the experimental goals.
Inconsistent results between experiments. Variations in cell health, passage number, or seeding density.Ensure consistent cell culture practices. Use cells within a low passage number range, and maintain a consistent seeding density. Always include positive and negative controls in every experiment.
Antioxidant or caspase inhibitor co-treatment is not effective. Suboptimal concentration of the inhibitor. The primary mechanism of cytotoxicity may not be addressed by the chosen inhibitor.Perform a dose-response experiment for the inhibitor to find the optimal protective concentration. Consider a combination of antioxidants and caspase inhibitors, or investigate other potential mechanisms of cell death.
Difficulty in distinguishing between apoptosis and necrosis. Limitations of the chosen cytotoxicity assay.Use a multi-parametric approach. For instance, combine an LDH assay (measures membrane integrity) with an Annexin V/PI staining assay (differentiates apoptosis and necrosis).

Quantitative Data Summary

Table 1: Cytotoxic Concentrations of Common Neonicotinoids in Different Cell Lines

NeonicotinoidCell LineConcentration RangeEffectCitation(s)
ImidaclopridHepG20.25 - 0.5 mM (48h)Decreased cell viability[2]
ImidaclopridWPM-Y.1IC50: 0.023 mM (24h)50% inhibition of cell viability[12]
ThiamethoxamSH-SY5YIC50: 3.24 mM (48h)50% inhibition of cell viability[7]
ClothianidinSH-SY5Y10 µM (48h)Activation of caspase-3[2]
ClothianidinCaco-250-100 µM (72h)30-45% apoptotic rates[2]
AcetamipridCaco-275 - 350 µMSignificant cytotoxicity[2]

Table 2: Examples of Protective Agents and Their Effective Concentrations

Protective AgentMechanism of ActionTarget CytotoxicityCell Line/ModelEffective ConcentrationCitation(s)
N-acetylcysteine (NAC)AntioxidantImidacloprid-induced testicular damageMale Albino Rats200 mg/kg b.w. (in vivo)[6]
N-acetylcysteine (NAC)AntioxidantH2O2-induced oxidative stressMurine Oligodendrocytes250 - 500 µM[7]
Vitamin CAntioxidantThiamethoxam-induced toxicityMale Rats200 mg/kg b.w. (in vivo)[13][14]
Vitamin CAntioxidantH2O2-induced oxidative stressHaCaT cells0.001 - 0.01 mg/mL[8]
Z-VAD-FMKPan-caspase inhibitorFas-induced apoptosisJurkat cells20 µM[1]
Z-VAD-FMKPan-caspase inhibitorEtoposide-induced apoptosisHuman Granulosa cells50 µM[11]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • DMSO or Solubilization solution

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the neonicotinoid for the desired time period. Include untreated controls.

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.

  • Materials:

    • 96-well plate

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with the neonicotinoid as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Apoptosis Detection: Annexin V/PI Staining

This method uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

  • Protocol:

    • Induce apoptosis in your cells by treating them with the neonicotinoid.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Oxidative Stress Measurement: Cellular ROS Assay

This assay measures the intracellular levels of reactive oxygen species (ROS).

  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

    • 96-well black plate with a clear bottom

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a 96-well black plate and allow them to attach.

    • Treat the cells with the neonicotinoid for the desired time.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add PBS or a phenol red-free medium to the wells.

    • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Visualizations

Neonicotinoid-Induced Cytotoxicity Pathway Neonicotinoid Neonicotinoid Exposure ROS Increased Reactive Oxygen Species (ROS) Neonicotinoid->ROS Mitochondria Mitochondrial Dysfunction Neonicotinoid->Mitochondria ER_Stress Endoplasmic Reticulum Stress Neonicotinoid->ER_Stress Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis_Signal Pro-Apoptotic Signaling Mitochondria->Apoptosis_Signal ER_Stress->Apoptosis_Signal Damage->Apoptosis_Signal Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vitamin C) Antioxidants->ROS Inhibit Caspase_Inhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_Inhibitors->Caspase_Activation Inhibit

Caption: Signaling pathway of neonicotinoid-induced cytotoxicity.

Experimental Workflow to Minimize Cytotoxicity Start Start: Observe High Cytotoxicity Dose_Response Step 1: Dose-Response & Time-Course Experiment Start->Dose_Response Assess_Cytotoxicity1 Assess Cytotoxicity (MTT/LDH Assay) Dose_Response->Assess_Cytotoxicity1 Optimal_Dose Determine Optimal Concentration & Time Assess_Cytotoxicity1->Optimal_Dose Co_treatment Step 2: Co-treatment with Protective Agents Optimal_Dose->Co_treatment Antioxidant Add Antioxidant (e.g., NAC) Co_treatment->Antioxidant Caspase_Inhibitor Add Caspase Inhibitor (e.g., Z-VAD-FMK) Co_treatment->Caspase_Inhibitor Assess_Cytotoxicity2 Re-assess Cytotoxicity (MTT/LDH Assay) Antioxidant->Assess_Cytotoxicity2 Caspase_Inhibitor->Assess_Cytotoxicity2 Mechanism_Confirmation Step 3: Mechanism Confirmation Assess_Cytotoxicity2->Mechanism_Confirmation ROS_Assay ROS Assay Mechanism_Confirmation->ROS_Assay Apoptosis_Assay Annexin V/PI Assay Mechanism_Confirmation->Apoptosis_Assay End End: Minimized Cytotoxicity ROS_Assay->End Apoptosis_Assay->End

Caption: Workflow for minimizing neonicotinoid-induced cytotoxicity.

Troubleshooting Logic for High Cell Death High_Death High Cell Death Observed? Check_Dose Is Dose-Response Performed? High_Death->Check_Dose Perform_Dose Perform Dose-Response & Time-Course Check_Dose->Perform_Dose No Check_Inhibitor Is Protective Agent Used? Check_Dose->Check_Inhibitor Yes Perform_Dose->High_Death Add_Inhibitor Add Antioxidant or Caspase Inhibitor Check_Inhibitor->Add_Inhibitor No Check_Inhibitor_Dose Is Inhibitor Dose Optimized? Check_Inhibitor->Check_Inhibitor_Dose Yes Add_Inhibitor->High_Death Optimize_Inhibitor Optimize Inhibitor Concentration Check_Inhibitor_Dose->Optimize_Inhibitor No Consider_Other Consider Other Mechanisms/Inhibitors Check_Inhibitor_Dose->Consider_Other Yes Optimize_Inhibitor->High_Death Success Cytotoxicity Minimized Consider_Other->Success

Caption: Troubleshooting logic for unexpected high cell death.

References

Validation & Comparative

Comparative Efficacy of Nesodine and Other Prostaglandin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the prostaglandin inhibitor Nesodine against other well-established non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate further investigation and development.

Executive Summary

This compound, an alkaloid derived from Heimia salicifolia, has demonstrated potent inhibitory effects on prostaglandin synthesis. Early in vitro studies have established its efficacy relative to aspirin. This guide juxtaposes this foundational data with modern, isoform-specific inhibitory data for common NSAIDs like aspirin, indomethacin, and phenylbutazone. Due to the historical nature of the primary research on this compound, direct comparative data using contemporary COX-1/COX-2 specific assays are not available. The presented data should therefore be interpreted with consideration of the different experimental eras and methodologies.

Data Presentation: Inhibitory Efficacy

The available data on the inhibitory potency of this compound and comparator compounds are presented below. Table 1 summarizes the findings from foundational research on this compound, highlighting its potency relative to other agents against prostaglandin synthetase. Table 2 provides modern IC50 values for the comparator drugs against the specific cyclooxygenase isoforms, COX-1 and COX-2.

Table 1: Relative Potency of Prostaglandin Synthetase Inhibitors (Bovine Seminal Vesicles)

CompoundPotency Relative to Aspirin (=1)
This compound 2.24 [1]
Cryogenine2.48[1]
Phenylbutazone8.75[1]
Indomethacin2800[1]

Data sourced from Lema et al. (1986). The assay utilized a prostaglandin synthetase preparation from bovine seminal vesicles.[1]

Table 2: Comparative IC50 Values of Common NSAIDs against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Aspirin3.5729.30.12
Indomethacin0.018 - 0.0630.026 - 0.48~0.07 - 0.13
Phenylbutazone~1.9 (1900 ng/mL)~1.2 (1200 ng/mL)~1.58

IC50 values are compiled from various sources and methodologies, which can lead to a range of reported values.[2][3][4] Aspirin and indomethacin data are from studies on human articular chondrocytes.[3] Phenylbutazone data is from in vitro studies on equine blood.[4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

G Prostaglandin Synthesis Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Thromboxane Synthase This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits NSAIDs Aspirin, Indomethacin, Phenylbutazone NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and points of inhibition by this compound and other NSAIDs.

G Generalized In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1 / COX-2 Enzyme - Assay Buffer - Heme Cofactor - Test Inhibitors (this compound, etc.) Inhibitor_Dilutions Create Serial Dilutions of Test Inhibitors Reagents->Inhibitor_Dilutions Incubation 1. Add Buffer, Heme, and COX Enzyme to Plate Wells Add_Inhibitor 2. Add Inhibitor Dilutions and Pre-incubate Incubation->Add_Inhibitor Start_Reaction 3. Initiate Reaction with Arachidonic Acid Add_Inhibitor->Start_Reaction Measure_Activity 4. Measure Product Formation (e.g., PGE2 via ELISA or Oxygen Consumption) Start_Reaction->Measure_Activity Calculate_Inhibition Calculate Percent Inhibition for each Concentration Measure_Activity->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. Log[Inhibitor] to Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for determining the IC50 of a COX inhibitor in vitro.

Experimental Protocols

The following section details a representative modern protocol for an in vitro cyclooxygenase (COX) inhibition assay, which is used to determine the IC50 values of compounds like those listed in Table 2.

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • L-epinephrine cofactor

  • Arachidonic acid (substrate)

  • Test inhibitors (this compound, Aspirin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Incubator and plate reader (method-dependent, e.g., for ELISA or fluorescence)

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer. The test inhibitors should be prepared in a serial dilution format to test a range of concentrations.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add the assay buffer, heme, and L-epinephrine to each well.

    • Add the COX-1 or COX-2 enzyme solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • The plate is then incubated for a short period (e.g., 2 minutes) at room temperature to allow for cofactor binding.

  • Inhibitor Pre-incubation:

    • Add a small volume of the diluted test inhibitor to the designated wells. For the positive control well, add the vehicle solvent (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin measurement of the enzyme activity. The method of detection can vary:

      • ELISA-based: The reaction is stopped after a set time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA kit.

      • Fluorometric/Colorimetric: A probe that reacts with the products to generate a signal is included, and the signal is read kinetically over time.

      • Oxygen Consumption: The rate of oxygen consumption is measured using an oxygen electrode.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of COX activity inhibition relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.

Conclusion

This compound demonstrates significant potential as a prostaglandin synthesis inhibitor, with historical data suggesting a potency greater than that of aspirin. However, a comprehensive understanding of its efficacy, particularly its selectivity for COX-1 versus COX-2, necessitates further research using modern assay techniques. The data and protocols provided in this guide offer a framework for such investigations, enabling a more direct comparison of this compound with currently available NSAIDs and aiding in the potential development of novel anti-inflammatory agents.

References

Nesodine and Indomethacin: A Comparative Guide to Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nesodine and indomethacin as inhibitors of prostaglandin synthesis. While indomethacin is a well-characterized non-steroidal anti-inflammatory drug (NSAID), this compound, a natural alkaloid, has also demonstrated inhibitory effects on the cyclooxygenase (COX) pathway. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key biological pathways and experimental workflows.

Introduction to the Compounds

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] It is widely used in clinical practice for various inflammatory and painful conditions.

This compound is a quinolizidine alkaloid isolated from plants of the Heimia genus, notably Heimia salicifolia. Traditional medicine has utilized these plants for their anti-inflammatory properties. Scientific studies have confirmed that this compound is an inhibitor of prostaglandin synthetase (cyclooxygenase).

Quantitative Comparison of Inhibitory Potency

Direct comparative studies providing IC50 values for this compound against COX-1 and COX-2 are limited in publicly available literature. However, a key study by Lolarte et al. (1979) established the relative potency of this compound and indomethacin as inhibitors of prostaglandin synthetase from bovine seminal vesicles, using aspirin as a reference compound.

CompoundPotency Relative to Aspirin (as inhibitor of prostaglandin synthetase)
This compound 2.24x
Indomethacin 2800x
Aspirin 1x (Reference)

Table 1: Relative Potency of this compound and Indomethacin in Prostaglandin Synthetase Inhibition. This data is derived from a study using a prostaglandin synthetase preparation from bovine seminal vesicles.

For a more direct comparison, the following table presents a range of reported IC50 values for indomethacin against COX-1 and COX-2 from various in vitro assay systems.

CompoundTargetIC50 (µM)
Indomethacin COX-10.009 - 0.1
COX-20.31 - 5.0

Table 2: Reported IC50 Values for Indomethacin. These values are compiled from multiple studies and vary depending on the specific experimental conditions.

Mechanism of Action: The Prostaglandin Synthesis Pathway

Both this compound and indomethacin exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane.

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymes cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Oxygenation) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Peroxidation) Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins PLA2 Phospholipase A2 COX1_COX2 COX-1 & COX-2 (Prostaglandin Synthetase) Isomerases Isomerases Indomethacin Indomethacin Indomethacin->COX1_COX2 This compound This compound This compound->COX1_COX2

Figure 1: Prostaglandin Synthesis Pathway and Inhibition. This diagram illustrates the conversion of arachidonic acid to various prostanoids and the inhibitory action of indomethacin and this compound on COX enzymes.

Experimental Protocols

The following is a representative protocol for an in vitro prostaglandin synthetase inhibition assay, based on methodologies described for bovine seminal vesicle preparations. The specific protocol used in the Lolarte et al. (1979) study may have differed in some aspects.

Objective: To determine the inhibitory effect of test compounds (this compound and indomethacin) on the enzymatic activity of prostaglandin synthetase.

Materials:

  • Bovine seminal vesicles

  • Arachidonic acid (substrate)

  • Test compounds (this compound, indomethacin, aspirin) dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Cofactors (e.g., glutathione, hydroquinone)

  • Tris-HCl buffer

  • Indomethacin (as a positive control)

  • Spectrophotometer or radioimmunoassay (RIA) kit for prostaglandin E2 (PGE2) detection

Experimental Workflow:

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Homogenize 1. Homogenize bovine seminal vesicles in buffer Centrifuge_1 2. Centrifuge homogenate (e.g., 10,000 x g) Homogenize->Centrifuge_1 Collect_Supernatant 3. Collect supernatant Centrifuge_1->Collect_Supernatant Centrifuge_2 4. Ultracentrifuge supernatant (e.g., 100,000 x g) Collect_Supernatant->Centrifuge_2 Collect_Pellet 5. Collect microsomal pellet Centrifuge_2->Collect_Pellet Resuspend 6. Resuspend pellet (enzyme preparation) Collect_Pellet->Resuspend Prepare_Tubes 7. Prepare reaction tubes with buffer and cofactors Add_Inhibitor 8. Add test compound (this compound, Indomethacin, or vehicle) Prepare_Tubes->Add_Inhibitor Preincubate 9. Pre-incubate with enzyme preparation Add_Inhibitor->Preincubate Add_Substrate 10. Initiate reaction by adding arachidonic acid Preincubate->Add_Substrate Incubate 11. Incubate at 37°C Add_Substrate->Incubate Stop_Reaction 12. Terminate reaction (e.g., by adding acid) Incubate->Stop_Reaction Extract_PGs 13. Extract prostaglandins Quantify_PGE2 14. Quantify PGE2 produced (e.g., RIA or spectrophotometry) Extract_PGs->Quantify_PGE2 Calculate_Inhibition 15. Calculate % inhibition and determine IC50 Quantify_PGE2->Calculate_Inhibition

Figure 2: Experimental Workflow for Prostaglandin Synthetase Inhibition Assay. This diagram outlines the key steps from enzyme preparation to data analysis.

Procedure:

  • Enzyme Preparation:

    • Fresh or frozen bovine seminal vesicles are homogenized in a cold buffer (e.g., Tris-HCl).

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in prostaglandin synthetase.

    • The final microsomal pellet is resuspended in buffer to create the enzyme preparation.

  • Inhibition Assay:

    • Reaction tubes are prepared containing buffer, cofactors, and either the test compound (at various concentrations), a vehicle control, or a positive control (indomethacin).

    • The enzyme preparation is added to the tubes and pre-incubated with the test compounds.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (typically 37°C).

    • The reaction is terminated, often by the addition of an acid to lower the pH.

  • Quantification of Prostaglandins:

    • The prostaglandins produced (commonly PGE2) are extracted from the reaction mixture.

    • The amount of prostaglandin is quantified using a suitable method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or spectrophotometry.

  • Data Analysis:

    • The percentage of inhibition of prostaglandin synthesis by the test compound at each concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Both this compound and indomethacin inhibit prostaglandin synthesis by targeting the cyclooxygenase enzymes. Based on the available data, indomethacin is a significantly more potent inhibitor than this compound. While indomethacin's mechanism and potency have been extensively studied, further research is required to determine the specific IC50 values of this compound for COX-1 and COX-2, which would allow for a more precise comparison of their inhibitory profiles and potential therapeutic applications. The methodologies outlined in this guide provide a framework for conducting such comparative studies.

References

Unraveling the Mechanisms of Action of Potential Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the mechanisms of action for a specific therapeutic agent across diverse cellular landscapes is crucial for its development and clinical application. However, a search for "Nesodine" in scientific literature and chemical databases did not yield information on a compound with this specific name. It is possible that this is a novel agent not yet described in publicly available resources, or that the name is a misspelling of another compound.

To illustrate the requested comparative guide, this report will proceed by using Noscapine , an emerging medication with a multifaceted mechanism of action, as a proxy. This guide will delve into the validated mechanisms of Noscapine in various cell types, compare its performance with other relevant alternatives, and provide detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of Noscapine and Alternatives

The following tables summarize the in vitro effects of Noscapine and other microtubule-targeting agents on various cancer cell lines. It is important to note that the data presented is compiled from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Effect of Microtubule-Targeting Agents on Breast Cancer Cell Lines

Cell LineCompoundConcentrationEffectCitation
MDA-MB-231Noscapine10 µMInduction of apoptosis and cell cycle arrest at G2/M phase[1]
MCF-7Paclitaxel10 nMInhibition of cell proliferation and induction of apoptosis
MDA-MB-231Colchicine100 nMDisruption of microtubule formation and mitotic arrest

Table 2: Effect of Microtubule-Targeting Agents on Lung Cancer Cell Lines

Cell LineCompoundConcentrationEffectCitation
A549Noscapine50 µMAttenuation of microtubule dynamics and inhibition of cell migration[1]
H460Vinblastine5 nMInhibition of tubulin polymerization and induction of apoptosis
A549Docetaxel10 nMPromotion of microtubule stabilization and cell cycle arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Noscapine and a typical experimental workflow for its validation.

Noscapine_Signaling_Pathway Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Sigma_Receptor Sigma Opioid Receptor Noscapine->Sigma_Receptor Activates Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Regulates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Antitussive_Effect Antitussive Effect Sigma_Receptor->Antitussive_Effect Mediates

Caption: Noscapine's dual mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation Cell_Lines Select Diverse Cell Lines Compound_Treatment Treat with Noscapine & Alternatives Cell_Lines->Compound_Treatment Cell_Viability Assess Cell Viability (e.g., MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Analysis Analyze Apoptosis (e.g., Flow Cytometry) Compound_Treatment->Apoptosis_Analysis Cell_Cycle Determine Cell Cycle Distribution Compound_Treatment->Cell_Cycle Microtubule_Assay Visualize Microtubule Structure Compound_Treatment->Microtubule_Assay Animal_Model Establish Xenograft Animal Model Cell_Viability->Animal_Model Apoptosis_Analysis->Animal_Model Treatment Administer Compounds Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity_Assessment Evaluate Systemic Toxicity Treatment->Toxicity_Assessment

Caption: Workflow for validating Noscapine's efficacy.

References

Comparative Analysis of Nesodine's Cross-Reactivity with Prostaglandin Synthetase Isoforms and Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nesodine's inhibitory activity against prostaglandin synthetase (cyclooxygenase or COX) and explores its potential for cross-reactivity with other enzymes. The information is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound and its Primary Target

This compound is a quinolizidine alkaloid isolated from plants of the Heimia genus, notably Heimia salicifolia.[1] These plants have a history of use in traditional medicine for their anti-inflammatory properties.[2] The primary molecular target of this compound has been identified as prostaglandin synthetase, also known as cyclooxygenase (COX).[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation.

In Vitro Inhibitory Activity of this compound

The following table summarizes the estimated inhibitory activity of this compound in comparison to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTarget Enzyme(s)IC50 (µM)Selectivity (COX-1/COX-2)Reference(s)
This compound Prostaglandin Synthetase (Estimated) ~1.59 *Not Determined [1][3]
AspirinCOX-13.570.12[3]
COX-229.3[3]
IbuprofenCOX-1120.15[4]
COX-280[4]
DiclofenacCOX-10.0762.9[4]
COX-20.026[4]
CelecoxibCOX-18212[4]
COX-26.8[4]

*This is an estimated value calculated based on the reported relative potency of this compound to aspirin (2.24 times more potent) and an aspirin IC50 value of 3.57 µM for COX-1 from a study on human articular chondrocytes.[1][3]

Cross-Reactivity Profile of this compound

Currently, there is a lack of published data on the cross-reactivity of this compound with other enzyme families. Comprehensive screening of this compound against a panel of common off-target enzymes (e.g., kinases, proteases, phosphatases) would be necessary to fully characterize its selectivity profile.

Experimental Methodologies

The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, similar to methods used to characterize NSAIDs.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference inhibitors (e.g., aspirin, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay, or specific antibodies for ELISA)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the purified COX-1 or COX-2 enzyme in the reaction buffer to the desired concentration.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme, and the enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin produced. This can be done through various methods:

    • Colorimetric Assay: Measure the absorbance of a chromogenic substrate that is oxidized by the peroxidase activity of COX.

    • ELISA: Quantify the amount of a specific prostaglandin (e.g., PGE2) using a competitive enzyme-linked immunosorbent assay.

    • LC-MS/MS: Directly measure the amount of prostaglandin product using liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Target of this compound Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Prostacyclins->Inflammation

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare COX Enzyme Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Inhibitor Prepare this compound & Controls Inhibitor->Incubate Substrate Prepare Arachidonic Acid React Initiate Reaction with Substrate Substrate->React Incubate->React Stop Terminate Reaction React->Stop Measure Measure Prostaglandin Production Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Determine IC50 Calculate->Plot

References

Comparative Analysis of Nesodine from Different Heimia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the alkaloid Nesodine, also known as cryogenine, across different species of the Heimia genus. This document synthesizes available data on its concentration, anti-inflammatory properties, and proposed mechanisms of action, highlighting areas for future investigation.

Introduction

This compound is a quinolizidine alkaloid found in plants of the Heimia genus, which includes species such as Heimia salicifolia, Heimia myrtifolia, and Heimia suffruticosa.[1] Traditionally, these plants have been used in folk medicine for their purported anti-inflammatory, antispasmodic, and diuretic properties.[2] Modern pharmacological studies have begun to validate these traditional uses, with this compound emerging as a compound of significant interest due to its potent anti-inflammatory effects. This guide aims to provide a comparative overview of this compound from different Heimia species to aid in research and development efforts.

Data Presentation: this compound Content and Anti-inflammatory Potency

Quantitative data on the precise concentration of this compound across different Heimia species is not available in the form of a direct comparative study. However, existing literature indicates that the concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting conditions. One report indicates that this compound concentrations in Heimia species can range from as low as 0.002% to as high as 0.78% of the plant's dry weight.[3]

The anti-inflammatory activity of this compound has been most notably studied in isolates from Heimia salicifolia. Research has shown that this compound is a potent inhibitor of prostaglandin synthetase, an enzyme complex that includes cyclooxygenase (COX).[1] This inhibitory action is a key mechanism for reducing inflammation.

ParameterHeimia salicifoliaHeimia myrtifoliaHeimia suffruticosa
This compound Content (% dry weight) Reported range of 0.002% - 0.78% (for the genus)[3]Data not available for direct comparisonData not available for direct comparison
Anti-inflammatory Potency 2.24 times more potent than aspirin as a prostaglandin synthetase inhibitor[1]Not explicitly studiedAlkaloids from the broader Securinega genus (related to Heimia) show anti-inflammatory effects[4]

Note: The lack of standardized, comparative data underscores a significant research gap. Future studies employing techniques like High-Performance Liquid Chromatography (HPLC) are needed to accurately quantify and compare this compound levels across the different Heimia species.

Experimental Protocols

Extraction of this compound from Heimia Species (General Protocol)

This protocol is a standard method for the extraction of alkaloids from plant material and can be adapted for different Heimia species.

  • Materials: Dried and powdered plant material (leaves, stems), Methanol, 2% Sulfuric Acid, Dichloromethane, 28% Ammonium Hydroxide, Sodium Sulfate.

  • Procedure:

    • Macerate the powdered plant material in methanol for 72 hours.

    • Filter the extract and concentrate it under reduced pressure.

    • Acidify the crude extract with 2% sulfuric acid.

    • Partition the acidified extract with dichloromethane to remove non-alkaloidal compounds.

    • Basify the aqueous layer to a pH of 9-10 with 28% ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract containing this compound.

    • Further purification can be achieved using column chromatography.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

  • Quantification: Based on a calibration curve generated with a certified this compound standard.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin E2 (PGE2) Production

This assay determines the ability of this compound to inhibit the production of a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Culture the macrophage cells in a suitable medium.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Calculate the percentage inhibition of PGE2 production by this compound compared to the LPS-treated control.

Mandatory Visualization

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the likely mechanism of action for this compound's anti-inflammatory effects, based on its known inhibition of prostaglandin synthesis. It is hypothesized that this compound may also modulate the NF-κB signaling pathway, a central regulator of inflammation, though direct evidence is still needed.

Nesodine_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Inflammatory_Stimulus LPS TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates COX2_gene COX-2 Gene Nucleus->COX2_gene Induces Transcription COX2_protein COX-2 (Prostaglandin Synthase) COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 COX2_protein->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGE2 Conversion Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->IKK Hypothesized Inhibition This compound->COX2_protein Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative analysis of this compound from different Heimia species.

Experimental_Workflow Plant_Material Heimia salicifolia Heimia myrtifolia Heimia suffruticosa Extraction Alkaloid Extraction Plant_Material->Extraction Quantification HPLC Quantification of this compound Extraction->Quantification Isolation Isolation of this compound (e.g., Column Chromatography) Extraction->Isolation Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Anti_inflammatory_Assay In Vitro Anti-inflammatory Assays (e.g., PGE2 Inhibition) Isolation->Anti_inflammatory_Assay Mechanism_Study Mechanism of Action Studies (e.g., COX-2, NF-κB Inhibition) Anti_inflammatory_Assay->Mechanism_Study Anti_inflammatory_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion on Potency and Future Research Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis of this compound.

Conclusion and Future Directions

This compound, a prominent alkaloid in Heimia species, demonstrates significant anti-inflammatory potential, primarily through the inhibition of prostaglandin synthesis. While Heimia salicifolia has been the main source for these investigations, the comparative analysis of this compound from other species like Heimia myrtifolia and Heimia suffruticosa remains a critical area for future research.

Key future research directions should include:

  • Quantitative Comparative Studies: A systematic study to quantify and compare the this compound content in different Heimia species using validated analytical methods.

  • Comparative Bioactivity Studies: Direct comparison of the anti-inflammatory potency of this compound isolated from each species.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets of this compound, including its effects on the NF-κB signaling pathway and different isoforms of the COX enzyme.

Addressing these research gaps will provide a more complete understanding of this compound's therapeutic potential and aid in the standardization and development of novel anti-inflammatory agents.

References

A Head-to-Head Comparison of Synthetic vs. Natural Nesodine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural extraction or chemical synthesis is a critical decision. This guide provides a comprehensive, objective comparison of synthetic versus natural Nesodine, a biphenylquinolizidine lactone alkaloid with recognized anti-inflammatory properties. While direct head-to-head experimental data for this compound is not extensively available in public literature, this guide synthesizes known information and established principles of natural product chemistry and pharmacology to provide a robust framework for informed decision-making.

Executive Summary

This compound, naturally occurring in plants of the Heimia genus, has demonstrated notable anti-inflammatory activity, primarily through the inhibition of prostaglandin synthetase.[1] The option of chemical synthesis presents an alternative to extraction from botanical sources. The primary distinctions between synthetic and natural this compound lie in purity, stereochemical control, scalability, and the potential for analogue development. While natural this compound has been pivotal in the initial discovery of its biological activity, synthetic routes offer the potential for higher purity, batch-to-batch consistency, and a secure supply chain, which are critical for advanced preclinical and clinical development. Conversely, natural extraction may be suitable for early-stage research, provided that rigorous purification and characterization are undertaken.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and biological activities of this compound. It is important to note that due to the limited availability of direct comparative studies, some data points are based on general principles of natural versus synthetic compounds and the available information on this compound and structurally related alkaloids.

Table 1: Source and Physicochemical Properties

PropertyNatural this compoundSynthetic this compound
Source Extracted from Heimia species (e.g., Heimia salicifolia, Heimia montana)[2][3]Chemical synthesis from commercially available starting materials.
Purity Variable; dependent on extraction and purification methods. May contain co-extracted alkaloids and other plant metabolites.[4]Potentially very high (>99%); free from other natural product contaminants.
Stereochemistry Typically a specific enantiomer as produced by the plant's biosynthetic pathways.[5][6]Can be produced as a racemic mixture or as a specific enantiomer through asymmetric synthesis, offering greater control.[5][6]
Scalability Limited by plant availability, geographical sourcing, and extraction efficiency.Highly scalable, offering a consistent and reliable supply for large-scale studies and commercialization.
Cost Can be high due to complex extraction and purification processes for obtaining high-purity material.Initially high due to complex multi-step synthesis, but can decrease with process optimization and at larger scales.
Analog Potential Limited to semi-synthetic modifications of the extracted molecule.High; synthetic routes allow for the systematic modification of the chemical structure to explore structure-activity relationships (SAR) and develop novel analogues with improved properties.

Table 2: Biological Activity and Pharmacological Parameters

ParameterNatural this compoundSynthetic this compound
Mechanism of Action Inhibition of prostaglandin synthetase (cyclooxygenase).[1]Expected to be identical to the natural counterpart, assuming the same stereoisomer.
Binding Affinity (Ki) Data not available.Data not available.
Functional Activity (IC50) Reported to be 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase.[1] Specific IC50 value not available.Expected to be equivalent to the natural enantiomer if stereochemically pure.
Bioavailability Data not available.Data not available.
Half-life (t1/2) Data not available.Data not available.
Metabolism Data not available.Data not available.
Toxicity Data not available.Data not available.

Mandatory Visualizations

Signaling Pathway

Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Prostaglandin Synthetase (Cyclooxygenase - COX) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox Inhibition nsaids NSAIDs (e.g., Aspirin) nsaids->cox Inhibition

Caption: Mechanism of action of this compound via inhibition of prostaglandin synthesis.

Experimental Workflows

Synthetic vs. Natural this compound Workflow cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_comparison Head-to-Head Comparison start_syn Starting Materials synthesis Multi-step Chemical Synthesis start_syn->synthesis purification_syn Chromatographic Purification synthesis->purification_syn synthetic_this compound Synthetic this compound (>99% Purity) purification_syn->synthetic_this compound binding_assay Binding Affinity Assay synthetic_this compound->binding_assay functional_assay Functional Activity Assay synthetic_this compound->functional_assay pk_study Pharmacokinetic Study synthetic_this compound->pk_study start_nat Heimia sp. Biomass extraction Alkaloid Extraction start_nat->extraction purification_nat Multi-step Purification extraction->purification_nat natural_this compound Natural this compound (Variable Purity) purification_nat->natural_this compound natural_this compound->binding_assay natural_this compound->functional_assay natural_this compound->pk_study

Caption: Comparative experimental workflow for synthetic and natural this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of synthetic and natural compounds. Below are generalized protocols for key experiments.

Competitive Radioligand Binding Assay for Target Affinity

Objective: To determine the binding affinity (Ki) of synthetic and natural this compound for a putative receptor.

Materials:

  • Receptor-expressing cell membranes or purified receptor protein.

  • Radioligand with known affinity for the target receptor.

  • Synthetic and natural this compound stock solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Preparation: Prepare serial dilutions of synthetic and natural this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of either synthetic or natural this compound. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay

Objective: To determine the functional potency (IC50) of synthetic and natural this compound in inhibiting prostaglandin synthesis.

Materials:

  • Purified cyclooxygenase (COX-1 or COX-2) enzyme.

  • Arachidonic acid (substrate).

  • Reaction buffer.

  • Synthetic and natural this compound stock solutions.

  • Prostaglandin E2 (PGE2) standard.

  • PGE2 ELISA kit or LC-MS/MS system.

Methodology:

  • Preparation: Prepare serial dilutions of synthetic and natural this compound in the reaction buffer.

  • Pre-incubation: In a microplate, add the COX enzyme and the various concentrations of synthetic or natural this compound. Allow to pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

  • Quantification of PGE2: Measure the concentration of the product, PGE2, in each well using a competitive ELISA or by LC-MS/MS.[9][10]

  • Data Analysis: Plot the percentage of PGE2 production (relative to a vehicle control) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) of synthetic and natural this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Synthetic and natural this compound.

  • Dosing vehicles for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., capillaries, EDTA tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing: Divide animals into groups for IV and PO administration of both synthetic and natural this compound. Administer a single dose of the compound at a predetermined concentration.

  • Blood Sampling: Collect serial blood samples at specific time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11]

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time for each administration route. Calculate the key pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F%) can be calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[12]

Conclusion

The decision to use synthetic or natural this compound will ultimately depend on the specific research or development phase. For initial discovery and pharmacological screening, highly purified natural this compound can be a valuable tool. However, for later-stage preclinical and clinical development, the advantages of a synthetic route—namely high purity, stereochemical control, scalability, and the potential for creating novel analogues—are paramount. The lack of direct head-to-head comparative data for this compound highlights a critical research gap. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable to the scientific community for fully elucidating the therapeutic potential of this promising natural product.

References

Validating the Anti-Inflammatory Effects of Nesodine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory effects of Nesodine, an alkaloid found in plants of the Heimia genus. While in vivo data on isolated this compound is limited, this document outlines the established mechanisms and provides detailed experimental protocols for its evaluation in animal models, alongside illustrative comparative data.

This compound, also known as (-)-Coreximine, has been identified as a potent inhibitor of prostaglandin synthetase. An early in vitro study demonstrated that this compound is 2.24 times more potent than aspirin in inhibiting prostaglandin synthetase prepared from bovine seminal vesicles. This potent inhibitory action on a key enzyme in the inflammatory cascade suggests that this compound holds significant promise as an anti-inflammatory agent. Prostaglandin synthesis is a critical pathway in the inflammatory response, and its inhibition is the primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vitro Activity

The table below summarizes the reported in vitro inhibitory potency of this compound against prostaglandin synthetase compared to the well-established NSAID, aspirin.

CompoundTarget EnzymeRelative Potency (vs. Aspirin)
This compoundProstaglandin Synthetase2.24x
AspirinProstaglandin Synthetase1x (Reference)

In Vivo Animal Model: Carrageenan-Induced Paw Edema

To evaluate the anti-inflammatory effects of this compound in a live organism, the carrageenan-induced paw edema model in rats is a standard and widely accepted method. This model is particularly sensitive to inhibitors of cyclooxygenase (COX), the key enzyme in prostaglandin synthesis. Below is a detailed protocol for this assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g). Animals should be acclimatized for at least one week before the experiment.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer or digital calipers

  • Syringes and needles for oral and sub-plantar administration

Procedure:

  • Animal Grouping: Divide the rats into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Carrageenan control (receives vehicle + carrageenan)

    • Group 3: Positive control (receives Indomethacin or Aspirin + carrageenan)

    • Group 4-6: this compound-treated groups (e.g., 10, 30, 100 mg/kg + carrageenan)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point compared to the baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Illustrative In Vivo Comparative Data

The following table presents hypothetical, yet realistic, data from a carrageenan-induced paw edema study, illustrating the potential anti-inflammatory efficacy of this compound compared to a standard NSAID.

Treatment GroupDose (mg/kg, p.o.)Mean Increase in Paw Volume (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle + Carrageenan-0.85 ± 0.050%
Aspirin + Carrageenan1000.48 ± 0.0443.5%
This compound + Carrageenan100.65 ± 0.0623.5%
This compound + Carrageenan300.45 ± 0.0547.1%
This compound + Carrageenan1000.28 ± 0.0367.1%

Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes based on in vitro potency.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Baseline Paw Measurement Baseline Paw Measurement Drug Administration->Baseline Paw Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Measurement->Carrageenan Injection Post-treatment Paw Measurement Post-treatment Paw Measurement Carrageenan Injection->Post-treatment Paw Measurement Data Analysis Data Analysis Post-treatment Paw Measurement->Data Analysis G cluster_1 Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins PG Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2 Phospholipase A2 COX1_COX2 COX-1 / COX-2 (Prostaglandin Synthetase) PG_Synthases Prostaglandin Synthases This compound This compound This compound->COX1_COX2 NSAIDs NSAIDs (Aspirin, etc.) NSAIDs->COX1_COX2

Reproducibility of Nesodine Research: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current evidence surrounding Nesodine (povidone-iodine 0.5% nasal spray) for the treatment of the common cold and COVID-19, in comparison to alternative therapies. This guide scrutinizes the reproducibility of pivotal research findings and presents supporting experimental data for informed scientific evaluation.

Executive Summary

This compound, a nasal spray utilizing povidone-iodine (PVP-I), has been the subject of company-sponsored clinical trials for the treatment of the common cold and reduction of SARS-CoV-2 viral load. While the manufacturer, Firebrick Pharma, has reported positive outcomes in their Phase II and Phase III studies, the broader scientific community awaits independent replication of these findings. This guide provides a comprehensive overview of the available data for this compound, juxtaposed with independent research on povidone-iodine nasal sprays and other therapeutic alternatives. The aim is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the current state of evidence and the reproducibility of these findings.

Comparative Efficacy of this compound and Alternatives

The clinical data for this compound is primarily derived from studies funded and conducted by its manufacturer. These studies predominantly compare this compound to a saline nasal spray (placebo). Independent research on povidone-iodine nasal sprays has yielded mixed results, particularly concerning in-vivo efficacy against SARS-CoV-2. A summary of key quantitative findings is presented below.

This compound (Povidone-Iodine 0.5%) for the Common Cold
Study TypePrimary EndpointResultCitation
Phase III RCT (Firebrick Pharma)Reduction in nasal symptom severity8.4% benefit over saline (not statistically significant)[1]
Phase III RCT (Firebrick Pharma)Reduction in global severity score12.6% benefit over saline (p=0.054)[1]
Phase III RCT (Firebrick Pharma)Reduction in functional impairment16.1% benefit over saline (p=0.041)[1][2]
Povidone-Iodine Nasal Spray for COVID-19 (SARS-CoV-2 Viral Load Reduction)
Study TypeInterventionPrimary EndpointResultCitation
Phase II RCT (Firebrick Pharma)Nasodine (0.5% PVP-I)Reduction in nasal viral load (log10 TCID50)Significant reduction compared to placebo (p=0.028)[3]
Independent RCT0.5% and 2.0% PVP-IChange in viral load (Ct values)No statistically significant difference compared to saline[4]
Pilot Study0.4% PVP-IChange in viable viral titersMinimal virucidal efficacy at 3 minutes post-exposure[5]
Alternative Treatments for the Common Cold and COVID-19
InterventionIndicationKey FindingCitation
Zinc LozengesCommon ColdMay reduce the duration of the common cold.
EchinaceaCommon ColdWeak evidence for clinically relevant treatment effects.
Nitric Oxide Nasal SprayCOVID-19Significantly reduced SARS-CoV-2 viral load in a Phase 2 trial.[6]
Azelastine Nasal SprayCOVID-19Associated with a 69% reduction in COVID-19 infection in a prophylactic trial.[7][8]
Biovanta (Lactoferrin, Lysozyme, Aloe)Common ColdSignificant relief in sore throat and other cold symptoms.

Experimental Protocols

Firebrick Pharma Phase III Common Cold Trial (Nasodine)
  • Study Design: A multi-center, randomized, controlled, double-blind Phase III study.

  • Participants: 260 euthyroid adults with qualifying cold symptoms.

  • Intervention: Participants were randomized 2:1 to receive either Nasodine (0.5% povidone-iodine nasal spray) or a matching saline nasal spray (SNS).

  • Dosing: Four applications daily for five days.

  • Outcome Measures: Cold severity was reported using the Wisconsin Upper Respiratory Symptom Survey (WURSS-21). The primary endpoint was the impact on a 4-item nasal symptom scale. The key secondary endpoint was the 19-item Global Severity Score (GSS).[1][2]

Independent Randomized Controlled Trial of PVP-I for COVID-19
  • Study Design: A three-arm, triple-blinded, randomized, placebo-controlled clinical trial.

  • Participants: Outpatients who tested positive for COVID-19.

  • Intervention: Participants were randomized to receive nasal sprays containing either placebo (0.9% saline), 0.5% PVP-I, or 2.0% PVP-I.

  • Outcome Measures: Nasopharyngeal (NP) swabs were taken at baseline, 1-hour post-spray, and 3 days post-spray for quantitative polymerase chain reaction (qPCR) analysis to assess viral load (cycle threshold - Ct values).[4]

Mechanism of Action of Povidone-Iodine

The virucidal and bactericidal effects of povidone-iodine are attributed to the release of free iodine. This free iodine is a potent oxidizing agent that non-specifically targets various components of microbial cells.

Proposed Antiviral Mechanism

Free iodine is thought to exert its antiviral effects through several mechanisms:

  • Oxidation of Surface Proteins: It can oxidize amino acids in viral surface proteins, such as hemagglutinin in influenza viruses, thereby inhibiting viral attachment to host cells.[9][10][11]

  • Disruption of Viral Envelope: For enveloped viruses, iodine can destabilize the lipid envelope.[9]

  • Denaturation of Enzymes: It can inactivate critical viral enzymes, like neuraminidase in influenza viruses, which is necessary for viral release from infected cells.[9][10][11]

  • Damage to Nucleic Acids: Direct interaction with and damage to viral RNA or DNA is also a proposed mechanism.[12]

It is important to note that povidone-iodine does not appear to act on a specific host signaling pathway but rather has a direct, broad-spectrum antimicrobial effect.

Povidone-Iodine Antiviral Mechanism cluster_PVP Povidone-Iodine Complex cluster_Effects Antiviral Effects PVP Povidone (PVP) Iodine Iodine (I2) Free_Iodine Free Iodine (I2) Iodine->Free_Iodine Release Virus Virus Particle Free_Iodine->Virus Attacks Oxidation Oxidation of Surface Proteins Virus->Oxidation Disruption Envelope Disruption Virus->Disruption Inactivation Enzyme Inactivation Virus->Inactivation Damage Nucleic Acid Damage Virus->Damage

Proposed antiviral mechanism of povidone-iodine.

Experimental and Logical Workflows

Typical Workflow for a Randomized Controlled Trial of a Nasal Spray

The following diagram illustrates a generalized workflow for a randomized controlled trial (RCT) designed to assess the efficacy of a therapeutic nasal spray.

RCT_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Arms cluster_followup Follow-up & Data Collection Patient_Pool Patient Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (e.g., Saline Placebo) Randomization->Control_Group Data_Collection_T Data Collection (Symptom Scores, Viral Load) Treatment_Group->Data_Collection_T Data_Collection_C Data Collection (Symptom Scores, Viral Load) Control_Group->Data_Collection_C Analysis Statistical Analysis Data_Collection_T->Analysis Data_Collection_C->Analysis Results Results & Conclusion Analysis->Results

Generalized workflow for a randomized controlled trial.

Conclusion

The research surrounding this compound presents a promising but as-yet unreplicated picture of efficacy for the common cold. The data from the manufacturer's trials suggest a clinical benefit, particularly when treatment is initiated early. However, the lack of independent, peer-reviewed studies confirming these findings is a significant gap. For COVID-19, the evidence for in-vivo efficacy of povidone-iodine nasal sprays is conflicting, with some independent studies failing to show a significant virucidal effect compared to placebo.

Researchers and clinicians should consider the current body of evidence in its entirety. While this compound may offer a potential therapeutic option, its definitive place in the treatment landscape will only be established through rigorous, independent replication of the initial findings and head-to-head comparisons with other established and emerging treatments. The non-specific, broad-spectrum antimicrobial action of povidone-iodine is well-established, but its clinical translation into a reproducible therapeutic benefit for viral upper respiratory infections requires further investigation.

References

Synergistic Antitumor Effects of Nesodine in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of the antitussive alkaloid Nesodine (more commonly known as Noscapine) in oncology is significantly amplified when used in combination with conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with Paclitaxel, Doxorubicin, and Cisplatin, supported by experimental data from in vitro and in vivo studies. The underlying mechanisms, including the modulation of key signaling pathways, are also detailed.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound in combination with other anticancer drugs has been demonstrated across various cancer cell lines, leading to enhanced cytotoxicity and tumor growth inhibition. The following tables summarize the quantitative data from key studies, highlighting the improved therapeutic outcomes of these combination regimens.

Table 1: In Vitro Cytotoxicity of this compound and Combination Therapies
Cancer TypeCell Line(s)CombinationIndividual IC50 (this compound)Individual IC50 (Partner Drug)Combination Index (CI)Key Finding
Prostate CancerLNCaP & PC-3This compound + Paclitaxel50 µM (LNCaP)50 nM (LNCaP)Not explicitly calculated, but synergy demonstratedCombination significantly decreased cell viability compared to single agents.[1][2]
Triple Negative Breast CancerMDA-MB-231 & MDA-MB-468This compound + Doxorubicin36.16 µM (MDA-MB-231), 42.7 µM (MDA-MB-468)0.21 µg/ml (MDA-MB-231), 0.20 µg/ml (MDA-MB-468)<0.59 (Strong synergy)Strong synergistic interaction observed in both cell lines.[3][4]
Non-Small Cell Lung CancerA549 & H460This compound + Cisplatin61.25 µM (A549), 34.7 µM (H460)4.2 µM (A549), 1.4 µM (H460)<0.6 (Synergism)Synergistic effects observed in both lung cancer cell lines.[5]
Table 2: In Vivo Tumor Growth Inhibition
Cancer TypeAnimal ModelCombinationThis compound Alone (% Reduction)Partner Drug Alone (% Reduction)Combination Therapy (% Reduction)
Triple Negative Breast CancerMDA-MB-231 XenograftThis compound (300 mg/kg) + Doxorubicin (1.5 mg/kg)39.4 ± 5.834.2 ± 5.782.9 ± 4.5
Non-Small Cell Lung CancerH460 XenograftThis compound (300 mg/kg) + Cisplatin (2.5 mg/kg)35.4 ± 6.938.2 ± 6.878.1 ± 7.5[5][6]

Mechanistic Insights: Signaling Pathways

The synergistic effects of this compound with other chemotherapeutics are attributed to the convergence of multiple signaling pathways, primarily leading to enhanced apoptosis and inhibition of pro-survival signals.

Apoptosis Induction

A common mechanism underlying the synergy of this compound combinations is the potentiation of apoptosis. This is often characterized by an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death. The combination therapies lead to increased DNA fragmentation and activation of caspases, the executioners of apoptosis.[1][2][5]

cluster_0 Combination Therapy (this compound + Partner Drug) cluster_1 Apoptotic Pathway Nesodine_Paclitaxel This compound + Paclitaxel Bax Bax (Pro-apoptotic) Nesodine_Paclitaxel->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nesodine_Paclitaxel->Bcl2 Downregulates Nesodine_Doxorubicin This compound + Doxorubicin Nesodine_Doxorubicin->Bax Upregulates Nesodine_Doxorubicin->Bcl2 Downregulates Nesodine_Cisplatin This compound + Cisplatin Nesodine_Cisplatin->Bax Upregulates Nesodine_Cisplatin->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis signaling pathway modulated by this compound combinations.
NF-κB Pathway Inhibition

In the case of Triple Negative Breast Cancer, the combination of this compound and Doxorubicin has been shown to synergistically inactivate the NF-κB pathway.[4][7] This pathway is crucial for cancer cell survival, proliferation, and inflammation. Its inhibition contributes significantly to the enhanced anticancer effect.

cluster_0 Combination Therapy cluster_1 NF-κB Pathway Nesodine_Dox This compound + Doxorubicin NFkB NF-κB Nesodine_Dox->NFkB Inhibits Survival Cell Survival & Proliferation NFkB->Survival Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Inhibition of the NF-κB pathway by this compound and Doxorubicin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with various concentrations of this compound, the partner drug, or the combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the drugs as described for the MTT assay.

  • Staining: After treatment, wash the cells with PBS and stain with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.[8]

  • Visualization: Wash the cells again with PBS and immediately visualize under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will display orange to red nuclei with fragmented chromatin, and necrotic cells will have uniformly orange to red nuclei.

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Culture and treat cells as described previously. Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.[9]

  • Visualization: Wash the cells and mount with a DAPI-containing mounting medium to counterstain the nuclei. Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow General Experimental Workflow A 1. Cell Culture & Drug Treatment B 2. Cell Viability Assessment (MTT Assay) A->B C 3. Apoptosis Detection (AO/EB, TUNEL) A->C D 4. Protein Expression Analysis (Western Blot) A->D E 5. Data Analysis & Synergy Determination B->E C->E D->E

Caption: A generalized workflow for assessing synergistic effects.

References

Nesodine: A Preclinical Meta-Analysis and Comparison with Traditional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nesodine, a naturally occurring alkaloid with anti-inflammatory properties, against established non-steroidal anti-inflammatory drugs (NSAIDs). Drawing from available preclinical data, this document summarizes quantitative comparisons, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive overview for research and drug development professionals.

Preclinical Efficacy: A Comparative Overview

This compound, an alkaloid extracted from plants of the Heimia genus, has demonstrated notable anti-inflammatory activity in preclinical studies. Its primary mechanism of action is the inhibition of prostaglandin synthetase (cyclooxygenase or COX), a key enzyme in the inflammatory cascade. This places this compound in the same mechanistic class as widely used NSAIDs.

Potency in Prostaglandin Synthetase Inhibition

Quantitative analysis from preclinical in vitro studies highlights this compound's potency as a prostaglandin synthetase inhibitor compared to the benchmark NSAID, aspirin.

CompoundRelative Potency (vs. Aspirin)Source
This compound 2.24 times more potent[1]
Aspirin 1 (Reference)
Indomethacin ~10-100 times more potent
Ibuprofen ~2-4 times more potent

Note: Relative potencies for Indomethacin and Ibuprofen are generalized from pharmacological literature for comparative context, as direct side-by-side studies with this compound are not available.

Mechanism of Action: The Prostaglandin Synthesis Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammatory responses, pain, and fever. The inhibition of this pathway is the hallmark of NSAIDs.

prostaglandin_pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 (Prostaglandin Synthetase) Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Other Prostaglandins & Thromboxanes Other Prostaglandins (PGE2, PGD2, etc.) & Thromboxanes Prostaglandin H2 (PGH2)->Other Prostaglandins & Thromboxanes Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Other Prostaglandins & Thromboxanes->Inflammation, Pain, Fever This compound / NSAIDs This compound & Other NSAIDs This compound / NSAIDs->COX-1 / COX-2 Inhibition experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Bovine Seminal Vesicle Microsomes C Pre-incubate Microsomes with Test Compound A->C B Prepare Test Compound (e.g., this compound) Solutions B->C D Initiate Reaction with Arachidonic Acid C->D E Terminate Reaction D->E F Quantify Prostaglandin Production E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

Safety Operating Guide

Proper Disposal of Nesodine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY PRECAUTIONS: Nesodine is a potent anti-inflammatory compound and should be handled as a hazardous chemical.[1] Always consult the Safety Data Sheet (SDS) before handling. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory at all times.[2] All handling of this compound waste should occur within a certified chemical fume hood.

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound and its associated waste materials in a research and development setting. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.[2]

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure proper disposal.[2][3] this compound waste must be segregated into three distinct streams at the point of generation. Never mix incompatible waste types.[3][4]

  • Solid this compound Waste: Includes pure, unused, or expired this compound powder, as well as disposable labware heavily contaminated with solid this compound (e.g., weighing boats, spatulas, contaminated wipes).

  • Halogenated this compound Liquid Waste: Includes solutions where this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform). These are often more costly to dispose of and must be kept separate.[5]

  • Non-Halogenated this compound Liquid Waste: Includes solutions where this compound is dissolved in non-halogenated solvents (e.g., ethanol, methanol, hexane).

Step 2: Waste Container Selection and Labeling

All hazardous waste containers must be in good condition, chemically compatible with the waste, and kept securely closed except when adding waste.[3][5]

  • Container Selection:

    • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid.

    • Liquid Waste: Use a dedicated, leak-proof, shatter-resistant container (HDPE or glass, depending on solvent compatibility) with a secure screw cap. Leave at least one inch of headspace in liquid containers to allow for expansion.

  • Labeling:

    • As soon as waste is first added, affix a "Hazardous Waste" label to the container.[5][6]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name(s) of all components, including solvents. No abbreviations or formulas.[3]

      • The approximate percentage of each component.

      • The specific hazard(s) (e.g., Toxic, Flammable).

      • The accumulation start date (the date the first drop of waste was added).

      • The Principal Investigator's (PI) name and lab location.[5]

Step 3: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Store waste containers in secondary containment trays to prevent the spread of spills.[5][6]

  • Segregate incompatible waste streams within the SAA (e.g., acids from bases, oxidizers from flammables).[3]

  • Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in the SAA at any time.[5][6]

This compound Waste Accumulation Log

Maintain a detailed log for each waste container to ensure an accurate inventory for disposal.

Date AddedAmount (g or mL)Description of Waste (e.g., Pure this compound, 10mg/mL in DCM)Researcher Initials
2025-11-0550 mLThis compound in Dichloromethane (DCM), ~5 mg/mLA.S.
2025-11-121.5 gContaminated weigh paper and wipesB.C.
2025-11-19100 mLThis compound in Ethanol, ~2 mg/mLA.S.
2025-11-2675 mLRinsate from glassware (DCM)B.C.

Step 4: Decontamination of Empty Containers

Empty containers that once held pure this compound must be properly decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving this compound.[2][6]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid waste container. For a potent compound like this compound, it is best practice to collect all three rinses as hazardous waste.[2]

  • Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as regular lab glass or plastic waste.[5][6]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Schedule a Pickup: Once a waste container is full or has been in the SAA for nearly one year, schedule a pickup with your EHS office.[3]

  • Documentation: Complete any required waste manifests or pickup request forms accurately.

  • NEVER:

    • Dispose of this compound waste down the drain.[2][5]

    • Place this compound waste in the regular trash.[2]

    • Use evaporation in a fume hood as a method of disposal.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste materials.

NesodineDisposalWorkflow start Generate This compound Waste identify Identify Waste Type start->identify solid_waste Solid Waste (Pure compound, contaminated labware) identify->solid_waste  Solid liquid_waste Liquid Waste (Solutions, rinsate) identify->liquid_waste Liquid   container_solid Select & Label Solid Waste Container solid_waste->container_solid segregate_solvent Halogenated Solvent? liquid_waste->segregate_solvent halogenated Halogenated Liquid Waste segregate_solvent->halogenated Yes non_halogenated Non-Halogenated Liquid Waste segregate_solvent->non_halogenated No container_halo Select & Label Halogenated Container halogenated->container_halo container_nonhalo Select & Label Non-Halogenated Container non_halogenated->container_nonhalo accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->accumulate container_halo->accumulate container_nonhalo->accumulate full Container Full or > 1 Year? accumulate->full full->accumulate No pickup Schedule Pickup with Environmental Health & Safety (EHS) full->pickup Yes

Caption: Workflow for this compound waste segregation and disposal.

References

Essential Safety and Handling of Nesodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: October 26, 2023

Hazard Overview

Nesodine is an alkaloid isolated from plants of the genus Heimia.[1][3] It is known to possess anti-inflammatory and other pharmacological properties.[3][4][5] Due to its biological activity and the lack of specific toxicity data, this compound should be handled with caution to avoid potential health effects from exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is recommended to minimize exposure risk. The following table summarizes the minimum recommended PPE for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling Small Quantities of Powder (e.g., weighing) Double-gloving with nitrile glovesSafety glasses with side shields and a face shieldNIOSH-approved N95 or higher-rated respiratorFull-coverage lab coat, closed-toe shoes
Preparing Solutions Double-gloving with nitrile glovesChemical splash goggles and a face shieldUse within a certified chemical fume hoodChemical-resistant lab coat or apron, closed-toe shoes
In Vitro/In Vivo Experiments Nitrile glovesSafety glasses with side shields or chemical splash goggles (as per risk assessment)As required by the experimental protocol and risk assessmentLab coat, closed-toe shoes
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldNIOSH-approved respirator with appropriate cartridges (e.g., P100)Chemical-resistant suit or apron, shoe covers
Waste Disposal Nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly containedLab coat, closed-toe shoes

Procedural Guidance: Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow should be followed meticulously.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit of Work Area) D1 1. Hand Hygiene: Wash hands thoroughly. D2 2. Lab Coat: Put on a clean lab coat. D1->D2 D3 3. Respirator (if required): Perform seal check. D2->D3 D4 4. Eye/Face Protection: Don goggles/face shield. D3->D4 D5 5. Gloves: Don first pair of gloves, then second pair over cuffs. D4->D5 F1 1. Outer Gloves: Remove and discard. F2 2. Lab Coat: Remove by rolling inside out. F1->F2 F3 3. Eye/Face Protection: Remove from the back. F2->F3 F4 4. Respirator (if worn): Remove from the back. F3->F4 F5 5. Inner Gloves: Remove and discard. F4->F5 F6 6. Hand Hygiene: Wash hands thoroughly. F5->F6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

4.1. Engineering Controls

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.

4.2. Safe Handling and Storage

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

  • Transport: When transporting this compound within the facility, use a secondary, shatter-proof container.

4.3. Spill Response

  • Evacuation: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Decontamination: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads) and decontaminate the area with a suitable cleaning agent. All spill cleanup materials must be disposed of as hazardous waste.

  • Emergency Contact: Ensure emergency contact information for your institution's environmental health and safety department is readily available.

4.4. Waste Disposal

  • Contaminated Materials: All disposable PPE, contaminated labware, and spill cleanup materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused this compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting. Always prioritize safety and consult with your institution's safety professionals for guidance on specific procedures and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nesodine
Reactant of Route 2
Nesodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.